molecular formula C8H14O B7895778 3-Methylcycloheptanone CAS No. 933-17-5

3-Methylcycloheptanone

Cat. No.: B7895778
CAS No.: 933-17-5
M. Wt: 126.20 g/mol
InChI Key: GSYFDULLCGVSNJ-UHFFFAOYSA-N
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Description

3-Methylcycloheptanone is an organic compound with the CAS Registry Number 13609-58-0 . It is characterized by the molecular formula C8H14O and has a molecular weight of 126.196 g/mol . This structure is a cycloheptanone ring substituted with a methyl group at the 3-position. The (3R)-enantiomer of this compound is a chiral building block of potential interest in synthetic organic chemistry . As a medium-ring ketone, this compound serves as a versatile precursor and intermediate in organic synthesis. Its specific applications and detailed mechanism of action are areas of ongoing research. Researchers value this compound for exploring new synthetic pathways, particularly in the construction of more complex molecular architectures where the seven-membered ring structure and chirality can impart specific stereochemical and physical properties. The methyl group provides a site for further functionalization, expanding its utility in method development. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and employ appropriate safety practices when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylcycloheptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYFDULLCGVSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336608
Record name 3-Methylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-17-5
Record name 3-Methylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methylcycloheptanone (CAS: 933-17-5) represents a pivotal scaffold in both organoleptic chemistry and pharmaceutical synthesis. Unlike its six-membered analog, this seven-membered cyclic ketone exhibits unique conformational fluxionality that significantly influences its reactivity and receptor binding profiles. This guide provides a comprehensive analysis of its molecular architecture, a self-validating protocol for its regioselective synthesis via organocuprate conjugate addition, and an examination of its stereochemical implications in drug discovery.

Molecular Architecture & Conformational Dynamics

The Seven-Membered Ring Challenge

While cyclohexane derivatives exist predominantly in rigid chair conformations, this compound introduces the complexity of pseudorotation . The seven-membered ring lacks a unique minimum energy conformation, instead navigating a landscape of flexible twist-chair (TC) and twist-boat (TB) forms.

In this compound, the Twist-Chair (TC) is generally the global minimum. This preference arises from the relief of transannular strain (Prelog strain) and the minimization of eclipsing interactions common in the true boat or chair forms of cycloheptane.

  • C3-Methyl Positioning: The methyl substituent at the C3 position adopts a pseudo-equatorial orientation in the most stable conformer to avoid 1,3-diaxial-like repulsions with the axial hydrogens at C5 and C7.

  • Carbonyl Influence: The

    
     hybridized carbonyl carbon (C1) flattens the ring locally, further stabilizing the twist-chair geometry over the chair form.
    
Visualization of Conformational Flux

The following diagram illustrates the energetic relationship between the theoretical conformations, highlighting the stability of the Twist-Chair.

ConformationEnergy Chair Chair Form (High Transannular Strain) TwistChair Twist-Chair (TC) (Global Minimum) Chair->TwistChair Pseudorotation (Strain Relief) TwistBoat Twist-Boat (TB) (Local Minimum) TwistChair->TwistBoat Low Barrier Interconversion Boat Boat Form (Eclipsing Interactions) Boat->TwistBoat Relaxation

Figure 1: Conformational energy landscape of cycloheptanone derivatives. The Twist-Chair represents the thermodynamic sink.

Synthetic Methodology: Regioselective Conjugate Addition

The Mechanistic Rationale

Direct alkylation of cycloheptanone typically yields a mixture of 2-methyl (kinetic/thermodynamic enolization issues) and poly-alkylated products. To exclusively target the 3-position , we utilize a 1,4-conjugate addition (Michael addition) to the


-unsaturated precursor, 2-cyclohepten-1-one.

We employ a Gilman Reagent (Lithium Dimethylcuprate) generated in situ or via catalytic copper(I) iodide with methyl Grignard. This method ensures soft nucleophilic attack at the


-carbon (C3), avoiding the 1,2-addition (hard nucleophile) that leads to the allylic alcohol.
Self-Validating Experimental Protocol

Objective: Synthesis of this compound from 2-cyclohepten-1-one. Scale: 10 mmol.

Reagents & Setup
  • Substrate: 2-Cyclohepten-1-one (1.10 g, 10 mmol).

  • Reagent: Methylmagnesium bromide (3.0 M in ether, 4.0 mL, 12 mmol).

  • Catalyst: Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%).

  • Solvent: Anhydrous THF (40 mL).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Workflow
  • Catalyst Activation (The "Black" Indicator):

    • Flame-dry a 100 mL round-bottom flask under Argon flow.

    • Add CuI and 20 mL anhydrous THF. Cool to -78°C (dry ice/acetone bath).

    • Add MeMgBr dropwise.

    • Validation Check: The solution should turn a distinct yellow/colorless initially, then potentially dark/black upon warming or complex formation. For catalytic CuI, a dark suspension is typical.

  • Controlled Addition:

    • Dissolve 2-cyclohepten-1-one in 20 mL THF.

    • Add this solution dropwise to the cuprate mixture at -78°C over 20 minutes.

    • Causality: Low temperature prevents competitive 1,2-addition and polymerization of the enone.

  • Reaction Monitoring (TLC):

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Validation Check: Perform TLC (Hexane/EtOAc 9:1).

      • Starting Material

        
        : ~0.4 (UV active).
        
      • Product

        
        : ~0.5 (Not UV active; stain with Anisaldehyde or KMnO4).
        
    • Success Criteria: Disappearance of the UV-active spot indicates full consumption of the enone.

  • Workup & Isolation:

    • Quench with sat.

      
       (hydrolyzes the magnesium enolate).
      
    • Extract with Et2O (3 x 30 mL). Wash combined organics with brine.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthetic Pathway Diagram

SynthesisPath Precursor 2-Cyclohepten-1-one (Electrophile) Intermediate Magnesium Enolate (Intermediate) Precursor->Intermediate 1,4-Conjugate Addition (-78°C, THF) Reagents MeMgBr + cat. CuI (Soft Nucleophile) Reagents->Intermediate Product This compound (Target) Intermediate->Product Hydrolysis (NH4Cl) (Tautomerization)

Figure 2: Catalytic cycle for the regioselective synthesis of this compound.

Characterization & Stereochemistry[1][2]

Spectroscopic Data Validation

To confirm the structure, compare experimental data against these standard values.

PropertyExpected ValueStructural Assignment
IR (Neat) 1695 - 1705

C=O Stretch (7-membered ketone is lower freq. than 6-membered ~1715)
1H NMR

0.95 (d, J=6.5 Hz, 3H)
Methyl group at C3 (Doublet confirms coupling to C3-H)
1H NMR

2.40 - 2.55 (m, 2H)

-protons at C2 (Deshielded by carbonyl)
13C NMR ~214 ppmCarbonyl Carbon (C=O)
MS (EI) m/z 126

, 82 (Base)
Molecular ion and loss of

(McLafferty rearrangement)
Stereochemical Considerations

The introduction of the methyl group at C3 creates a chiral center.

  • Racemic Synthesis: The protocol above yields (

    
    )-3-methylcycloheptanone.
    
  • Enantioselective Routes: For drug development requiring high ee (enantiomeric excess), replace CuI with a chiral copper-phosphoramidite complex (e.g., Feringa ligands). This directs the facial selectivity of the methyl addition.

Applications in Research & Industry

Fragrance Chemistry (Organoleptics)

This compound serves as a critical "middle note" component.

  • Olfactory Profile: Minty, camphoraceous, with woody undertones.[1]

  • Mechanism: The 7-membered ring flexibility allows it to fit into specific olfactory G-protein coupled receptors (GPCRs) that rigid cyclohexanones cannot activate, providing "warmth" to fragrance formulations.

Pharmaceutical Scaffold

In medicinal chemistry, this molecule is a precursor for:

  • Azulene Derivatives: Via dehydrogenation/rearrangement.

  • Fused-Ring Systems: Used in the Robinson Annulation to build 5-7 or 6-7 fused bicyclic systems found in terpene-based therapeutics (e.g., Guanacastepene core analogs).

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Cycloheptanone, 3-methyl- Spectral Data. National Institute of Standards and Technology. Available at: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Chemistry LibreTexts. Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link]

  • Vertex AI Search. Fragrance material review on 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one (Contextual reference for ketone fragrance safety). Available at: [Link]

Sources

A Technical Guide to the Chiral Synthons: (R)- and (S)-3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the stereoisomers of 3-methylcycloheptanone, focusing on their synthesis, characterization, and potential applications, particularly for researchers, scientists, and professionals in drug development. We will delve into the nuances of chirality as it pertains to this seven-membered cyclic ketone, offering both established protocols and prospective methodologies.

The Critical Role of Chirality in Modern Chemistry

In the realm of drug discovery and materials science, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different biological activities. One enantiomer of a drug may be therapeutically effective, while the other could be inactive or even toxic.[1] This underscores the critical need for enantiomerically pure compounds in research and development. This guide focuses on (R)- and (S)-3-methylcycloheptanone as exemplary chiral building blocks, exploring the current state of knowledge and identifying areas for further investigation.

Physicochemical Properties: A Comparative Overview

A comprehensive understanding of the physicochemical properties of chiral synthons is fundamental to their application. While specific experimental data for the individual enantiomers of this compound is not extensively documented in publicly available literature, a comparison with related chiral ketones provides valuable context.[2]

Property(R)-3-Methylcycloheptanone(S)-3-MethylcycloheptanoneRacemic this compound(R)-(+)-3-Methylcyclopentanone
Molecular Formula C₈H₁₄OC₈H₁₄OC₈H₁₄OC₆H₁₀O
Molecular Weight 126.20 g/mol [3]126.20 g/mol [3]126.20 g/mol [3]98.14 g/mol [2]
Appearance Data not availableData not availableData not availableColorless to yellow liquid[2]
Boiling Point Data not availableData not availableData not available143 - 144 °C[2]
Density Data not availableData not availableData not available0.914 g/mL at 25 °C[2]
Optical Rotation Data not availableData not available[α]D20 = +144 - +150° (c = 4.5 in MeOH)[2]

Note: The lack of specific data for the enantiomers of this compound highlights a significant gap in the comprehensive characterization of these chiral synthons.[2]

Stereoselective Synthesis: Pathways to Enantiopurity

The enantioselective synthesis of chiral 3-methylcycloalkanones is a key challenge in organic chemistry.[2] The primary strategies revolve around asymmetric conjugate addition to the corresponding α,β-unsaturated cycloalkenone.[2]

Organocatalytic Michael Addition: A General Approach

One of the most effective methods for the asymmetric synthesis of chiral cyclic ketones is organocatalyzed Michael addition.[2] Chiral amines and their derivatives are frequently employed as catalysts to facilitate the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.[2]

A general protocol for the synthesis of 3-substituted cycloheptanones, which can be adapted for the synthesis of (R)- and (S)-3-methylcycloheptanone with the appropriate chiral catalyst and starting materials, is as follows:

Protocol: Organocatalytic Asymmetric Michael Addition [2]

  • To a solution of 2-cycloheptenone (1.0 mmol) in nitromethane (5.0 mL) at 0 °C, add the chiral organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 mmol).

  • Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-(nitromethyl)cycloheptanone.

Note: The specific catalyst, solvent, temperature, and reaction time would need to be optimized for the synthesis of enantiomerically pure (R)- or (S)-3-methylcycloheptanone.[2]

G cluster_synthesis Asymmetric Synthesis of this compound start 2-Cycloheptenone intermediate Chiral Enamine Intermediate start->intermediate + Catalyst catalyst Chiral Organocatalyst nucleophile Methyl Nucleophile (e.g., from Me₂Zn) nucleophile->intermediate + Nucleophile product (R)- or (S)-3-Methylcycloheptanone intermediate->product Hydrolysis

Caption: Asymmetric Michael addition workflow.

(R)-3-Methylcycloheptanone as a Chiral Building Block

(R)-3-methylcycloheptanone is a valuable and readily available chiral ketone that serves as a starting material in the asymmetric synthesis of complex natural products.[4] Its inherent stereocenter provides a crucial handle for controlling the three-dimensional architecture of target molecules.[4]

Baeyer-Villiger Oxidation: A Key Transformation

A pivotal strategic transformation that unlocks the synthetic potential of this chiral ketone is the Baeyer-Villiger oxidation.[4] This reaction converts the seven-membered ring into a chiral ε-lactone, specifically (R)-4-methyl-oxepan-2-one.[4] This lactone is a versatile intermediate that can be further elaborated into various structural motifs found in a range of bioactive natural products.[4] The regioselectivity of the oxidation is governed by the migratory aptitude of the adjacent carbon atoms, with the more substituted carbon preferentially migrating.[4]

Protocol: Baeyer-Villiger Oxidation of (R)-3-Methylcycloheptanone [4]

  • To a solution of (R)-3-methylcycloheptanone (1.0 eq) in dichloromethane (CH₂Cl₂, 0.1 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portionwise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-4-methyl-oxepan-2-one.

G cluster_oxidation Baeyer-Villiger Oxidation Workflow start (R)-3-Methylcycloheptanone product (R)-4-Methyl-oxepan-2-one (Chiral Lactone) start->product Oxidation reagent m-CPBA reagent->product application Natural Product Synthesis product->application

Caption: Baeyer-Villiger oxidation of (R)-3-methylcycloheptanone.

Spectroscopic Characterization

The structural elucidation of (R)- and (S)-3-methylcycloheptanone relies on standard spectroscopic techniques. While detailed comparative spectra for the individual enantiomers are scarce, data for the racemic mixture and related compounds provide a basis for characterization.

  • Infrared (IR) Spectroscopy: The IR spectrum of 3-methylcyclohexanone, a close analog, shows a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. Similar absorption would be expected for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would provide information on the number of different types of protons and their connectivity. The methyl group would appear as a doublet, and the protons on the seven-membered ring would exhibit complex splitting patterns due to their diastereotopic nature.

    • ¹³C NMR spectroscopy for this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule.[3]

  • Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (126.20 g/mol ).[3]

Biological and Pharmacological Significance: An Area for Future Research

Despite the established importance of stereochemistry in pharmacology, there is a notable absence of published research on the specific biological or pharmacological activities of (R)- and (S)-3-methylcycloheptanone. The differential effects of enantiomers are well-documented for a vast array of compounds, where one isomer can be a potent therapeutic agent while the other is inactive or elicits adverse effects.[5][6] This principle strongly suggests that the enantiomers of this compound could also exhibit distinct biological profiles.

Given the structural motifs present in many biologically active natural products, it is plausible that these chiral ketones could serve as valuable starting materials or possess intrinsic activity. Future research should focus on the synthesis of enantiomerically pure (R)- and (S)-3-methylcycloheptanone and their subsequent evaluation in a range of biological assays to uncover their potential therapeutic applications.

Conclusion and Future Directions

(R)-3-methylcycloheptanone has been demonstrated as a useful chiral synthon in the synthesis of natural products.[4] However, a significant literature gap exists regarding the detailed synthesis, characterization, and biological evaluation of both the (R)- and (S)-enantiomers.[2] The development of efficient and scalable enantioselective syntheses for both isomers is a crucial next step.[2]

Furthermore, a systematic investigation into the biological activities of these chiral ketones is warranted. Such studies would not only expand our understanding of structure-activity relationships but also potentially unveil novel therapeutic leads. The insights gained from such research will be invaluable for medicinal and process chemists in the rational design of synthetic routes to new and important chiral molecules.[2]

References

  • PubChem. (n.d.). 3-Methylcyclohexanone. [Link]

  • Google Patents. (n.d.). CN103086858A - Synthetic method of 3-methyl-cyclopentanone.
  • PubMed. (2022). Synthesis and biological activity of 21,22-cyclosteroids and their derivatives. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2025). Synthesis of 2,5,5-trimethylcycloheptanone. [Link]

  • ChemSynthesis. (2025). 3-methylcyclohexanone. [Link]

  • NIST WebBook. (n.d.). Cyclohexanone, 3-methyl-. [Link]

  • NIST WebBook. (n.d.). (R)-(+)-3-Methylcyclopentanone. [Link]

  • PubMed Central. (2016). Biotransformation of Bicyclic Halolactones with a Methyl Group in the Cyclohexane Ring into Hydroxylactones and Their Biological Activity. [Link]

  • Taylor & Francis Online. (n.d.). Enantioselective Synthesis of Homologous Methyl-Substituted Bicyclic Enones Through Michael-Type Alkylation of Chiral Imines. [Link]

  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • ResearchGate. (2025). Spectroscopic and Theoretical Investigation of ( R )-3-Methylcyclopentanone. The Effect of Solvent and Temperature on the Distribution of Conformers. [Link]

  • PubMed Central. (n.d.). Review of the chemistry and pharmacology of 7-Methyljugulone. [Link]

  • ResearchGate. (2025). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separation Principles. [Link]

  • ResearchGate. (2025). Stereoselective synthesis of 2,3,7‐trimethylcyclooctanone and related compounds and determination of their relative and absolute configurations by the MαNP acid method. [Link]

  • PubMed. (2023). Pharmacological Activities of Turmerones. [Link]

  • Chegg.com. (2016). Solved The NMR and IR spectra are posted below: Your three.... [Link]

  • PubMed. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

  • ResearchGate. (2022). Structural analysis of (R)-3-methylcyclohexanone conformers. [Link]

  • Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. [Link]

  • PubMed Central. (2023). Stereoselective total synthesis of (3Z)- and (3E)-elatenynes. [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. [Link]

Sources

The Natural Occurrence and Chemical Significance of 3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemical Biology and Drug Discovery

Executive Intelligence: The C8 Anomaly

In the landscape of naturally occurring cyclic ketones, six-membered rings (cyclohexanones like menthone) and five-membered rings (cyclopentanones like jasmone) dominate the volatile metabolomes of plants.[1] 3-Methylcycloheptanone (C₈H₁₄O) represents a structural anomaly—a seven-membered carbocycle that is significantly rarer in nature yet possesses high utility as a chiral scaffold in drug development.[1][2]

While historically considered primarily a synthetic intermediate, recent metabolomic profiling has confirmed its presence in specific plant volatilomes, challenging the assumption that cycloheptanones are exclusively anthropogenic.[1][2] This guide analyzes its natural provenance, isolation methodologies, and its critical role as a validated chiral building block in asymmetric synthesis.[1][2]

Natural Occurrence & Biogenic Context

The identification of this compound in nature is a result of advanced high-sensitivity gas chromatography-mass spectrometry (GC-MS) rather than bulk isolation, indicating it often exists as a trace signaling molecule or specific stress metabolite.[1][2]

Confirmed Biological Sources

Recent metabolomic studies have definitively mapped this compound to specific botanical zones:

OrganismContext of OccurrenceAbundance ProfilePutative Biological Role
Jasminum sambac (Arabian Jasmine)Post-harvest flowering (Zone I). Found to be a "dominant" volatile metabolite in specific senescence stages [1].[1][2]High relative to other trace ketones.[1][2]Stress/Senescence Signal: Its concentration spikes post-harvest, suggesting it may be a degradation product of larger terpenes or fatty acids during oxidative stress.[1][2]
Nepeta racemosa (Catmint)Leaf and stem volatile oil [2].[1][2]Trace constituent.Biosynthetic Shunt: Likely a ring-expanded byproduct of monoterpene biosynthesis (related to nepetalactone pathways).[1][2]
Gymnodinium spp. Marine dinoflagellates.[1][2]Trace.Algal Metabolite: Suggests a conserved fatty acid cyclization pathway in marine eukaryotes.[1][2]
Putative Biosynthetic Origins

Unlike terpenes formed directly from the mevalonate pathway, the seven-membered ring of this compound likely arises from Ring Expansion or Oxidative Cleavage events.[1]

  • Hypothesis A (Ring Expansion): A carbocation-mediated rearrangement of a 3-methylcyclohexanone precursor (common in mint/catmint species) involving a one-carbon insertion or side-chain incorporation.[1][2]

  • Hypothesis B (Fatty Acid Cyclization): In Jasminum, the degradation of long-chain fatty acids often yields medium-chain volatiles.[1] Cyclization of an acyclic C8 precursor (like 6-methyl-5-hepten-2-one analogs) could theoretically close the seven-membered ring under enzymatic control.[1][2]

Chemical Profile & Structural Logic

Understanding the molecule's behavior is prerequisite to isolation or synthesis.[1][2]

  • CAS Number: 933-17-5[1][2][3]

  • Molecular Weight: 126.20 g/mol [1][2][3]

  • Chirality: The C3 position is a stereocenter.[1][2] Natural enzymes typically produce a single enantiomer (e.g., (R)-3-methylcycloheptanone), whereas standard chemical synthesis yields a racemate unless chiral catalysts are employed.[1]

  • Conformational Flexibility: Unlike the rigid chair conformation of cyclohexane, the cycloheptanone ring exists in a flux of twist-chair and twist-boat conformers.[1] This flexibility impacts its binding affinity in biological systems (olfactory receptors) and its reactivity in nucleophilic additions.[1][2]

Experimental Protocols

Protocol A: Isolation & Detection from Jasminum Matrix

Context: This workflow utilizes Headspace Solid-Phase Microextraction (HS-SPME) to capture the volatile fraction without thermal degradation.[1][2]

Materials:

  • Fresh Jasminum sambac flowers (post-harvest stage).[1][2][4]

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – chosen for broad polarity coverage.[1][2]

  • GC-MS System (e.g., Agilent 7890B).[1]

Step-by-Step Methodology:

  • Sample Preparation: Place 2.0 g of whole flowers into a 20 mL headspace vial. Add 10 µL of internal standard (e.g., 2-octanol) for quantification.[1] Seal with a PTFE/silicone septum.[1][2]

  • Equilibration: Incubate the vial at 40°C for 30 minutes to promote volatilization of medium-weight ketones.

  • Extraction: Expose the SPME fiber to the headspace for 40 minutes at 40°C. Note: Over-exposure (>60 min) may cause displacement of lighter volatiles by heavier sesquiterpenes.[1][2]

  • Desorption: Insert fiber into GC injector port (250°C) for 3 minutes (splitless mode).

  • Separation: Run on an HP-5MS column (30m x 0.25mm).

    • Gradient: 40°C (hold 3 min) → 5°C/min → 250°C.[1][2]

  • Identification: Monitor for Target Ions: m/z 126 (Molecular Ion), m/z 82 (McLafferty rearrangement product), and m/z 69 (hydrocarbon fragment).[1][2] Compare retention index (RI) against authentic standards (approx. RI 1050-1100 on non-polar columns).[1][2]

Protocol B: Asymmetric Synthesis (The "Drug Development" Route)

Context: Natural extraction yields insufficient quantities for drug discovery.[1][2] This protocol describes the catalytic enantioselective conjugate addition to generate high-purity (R)-3-methylcycloheptanone, a scaffold for neuroactive agents.[1][2]

Mechanism: Copper-catalyzed 1,4-addition of organoaluminum or Grignard reagents to 2-cycloheptenone using a chiral phosphoramidite ligand.[1][2]

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ (1.0 mol%) and the chiral ligand (S,R,R)-L (2.0 mol%) in anhydrous CH₂Cl₂.[1] Stir for 1 hour to form the active chiral complex.

  • Substrate Addition: Add 2-cycloheptenone (1.0 equiv) to the mixture. Cool to -78°C.[1][2]

  • Nucleophile Introduction: Dropwise add AlMe₃ (Trimethylaluminum, 1.2 equiv).[1][2] Caution: Pyrophoric.[1]

  • Reaction: Stir at -78°C for 4 hours. The low temperature prevents 1,2-addition and ensures high enantioselectivity.[1]

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Purification: Extract with Et₂O, dry over MgSO₄, and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc 95:5).

  • Validation: Analyze ee% via Chiral HPLC (Chiralcel OD-H column). Target: >96% ee.

Visualization: Biosynthetic & Synthetic Logic[1][2][5]

G cluster_bio Putative Biosynthesis (Jasminum sambac) cluster_syn Asymmetric Synthesis (Laboratory) FattyAcid Long-Chain Fatty Acid (Precursor) Oxidation Oxidative Cleavage (Stress Response) FattyAcid->Oxidation LinearInt Acyclic C8 Intermediate (e.g., 6-methyl-5-hepten-2-one analog) Oxidation->LinearInt Cyclase Cyclization Enzyme (Unknown Cyclase) LinearInt->Cyclase TargetNatural This compound (Natural Isolate) Cyclase->TargetNatural Enone 2-Cycloheptenone (Achiral Substrate) TargetSyn (R)-3-Methylcycloheptanone (>96% ee) Enone->TargetSyn 1,4-Conjugate Addition (-78°C) Catalyst Cu(OTf)2 + Chiral Ligand (Catalyst Complex) Catalyst->TargetSyn Stereocontrol Reagent AlMe3 (Methyl Source) Reagent->TargetSyn

Figure 1: Comparative pathways showing the putative biological origin in Jasmine (left) versus the precision asymmetric synthesis used in pharma (right).[1][2]

References

  • MDPI (2024/2025). Integrated volatile metabolome and transcriptome analyses of postharvest jasmine (Jasminum sambac). Retrieved from .[1][2]

  • National Institutes of Health (NIH). this compound Compound Summary (PubChem CID 534955).[1][2] Contains LOTUS database citations for Nepeta racemosa.[1][2][3] Retrieved from .[1][2][3]

  • Alexakis, A., et al. Copper-catalyzed Enantioselective Conjugate Addition Reactions.[1][2] (Methodology for synthesizing this compound).[1][2][5][6][7] Retrieved from .[1][2]

  • Santa Cruz Biotechnology. 3-Methylcyclopentanone and related cyclic ketone standards.[1][2] Retrieved from .[1][2]

Sources

An In-Depth Technical Guide to the Spectral Data of 3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 3-methylcycloheptanone (C₈H₁₄O), a cyclic ketone with applications in organic synthesis and fragrance chemistry. Understanding its unique spectral signature is crucial for its identification, characterization, and utilization in complex molecular design and development. This document will delve into the intricacies of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

This compound is a seven-membered cyclic ketone with a methyl substituent at the third carbon position relative to the carbonyl group. Its molecular weight is 126.20 g/mol .[1] The presence of a chiral center at the C3 position means that this compound can exist as two enantiomers, (R)-3-methylcycloheptanone and (S)-3-methylcycloheptanone. The structural features, including the carbonyl group, the cycloheptyl ring, and the methyl group, give rise to characteristic signals in various spectroscopic analyses.

Molecular Structure:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
-CH(CH₃)-2.0 - 2.5MultipletThe proton at the chiral center will be deshielded by the adjacent carbonyl group.
-CH₂- (alpha to C=O)2.2 - 2.6MultipletThe two sets of methylene protons adjacent to the carbonyl group will be in this region.
-CH₂- (ring)1.2 - 1.9MultipletThe remaining methylene protons of the cycloheptane ring will appear as a complex multiplet.
-CH₃~1.0DoubletThe methyl group protons will be split by the adjacent methine proton.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of This compound prep2 in 0.6 mL of CDCl₃ prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Use high-field NMR (≥300 MHz) prep3->acq1 Insert Sample acq2 Acquire 1D ¹H Spectrum acq1->acq2 acq3 Set spectral width, scans, and relaxation delay acq2->acq3 proc1 Fourier Transform acq3->proc1 Raw Data proc2 Phase Spectrum proc1->proc2 proc3 Integrate Signals proc2->proc3 G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry gc1 Inject Sample gc2 Separation on Column gc1->gc2 ms1 Electron Impact Ionization gc2->ms1 Eluted Compound ms2 Mass Analysis (m/z) ms1->ms2 ms3 Detection ms2->ms3

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-methylcycloheptanone, a chiral seven-membered cyclic ketone. While the historical first synthesis of this compound is not extensively documented in seminal publications, its "discovery" in the context of modern synthetic chemistry lies in the strategic approaches to its synthesis and the detailed analytical methods required for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, purification, and spectroscopic analysis of this compound, with a particular focus on its value as a chiral building block in organic synthesis.

Introduction: The Significance of Chiral Cyclic Ketones

Chiral cyclic ketones are invaluable synthons in the construction of complex, enantiomerically pure molecules, a cornerstone of modern drug discovery and development.[1] The seven-membered ring of this compound presents unique conformational and reactivity characteristics that make it a valuable precursor for a variety of stereoselective transformations.[1] Its utility is particularly highlighted in the synthesis of natural products and other bioactive molecules containing seven-membered ring systems.[1][2] The stereocenter at the 3-position provides a critical handle for directing the stereochemical outcome of subsequent reactions, making the enantioselective synthesis of this compound a key focus.[2]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A common and illustrative method involves the ring expansion of a readily available substituted cyclohexanone. This approach is often favored due to the prevalence of well-established methods for the stereoselective functionalization of six-membered rings.

Tiffeneau-Demjanov Ring Expansion: A Plausible Synthetic Route

A logical and frequently employed strategy for the synthesis of cycloheptanones is the Tiffeneau-Demjanov ring expansion of a corresponding aminomethylcyclohexanol. This reaction proceeds via the diazotization of a primary amine, followed by a concerted rearrangement to the expanded ketone.

The overall synthetic workflow can be visualized as follows:

Tiffeneau_Demjanov cluster_start Starting Material cluster_reaction1 Cyanohydrin Formation cluster_reaction2 Reduction cluster_reaction3 Diazotization & Rearrangement 3-Methylcyclohexanone 3-Methylcyclohexanone Cyanohydrin Cyanohydrin 3-Methylcyclohexanone->Cyanohydrin 1. KCN, H+ 2. H2O Aminomethylcyclohexanol Aminomethylcyclohexanol Cyanohydrin->Aminomethylcyclohexanol LiAlH4 This compound This compound Aminomethylcyclohexanol->this compound NaNO2, HCl

Caption: Tiffeneau-Demjanov Ring Expansion Workflow for this compound Synthesis.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative procedure for the synthesis of this compound via the Tiffeneau-Demjanov ring expansion. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Step 1: Cyanohydrin Formation from 3-Methylcyclohexanone

  • To a stirred solution of 3-methylcyclohexanone (1.0 eq) in a suitable solvent such as ethanol or a biphasic system with diethyl ether and water, add a solution of potassium cyanide (1.2 eq) in water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.2 eq) dropwise, maintaining the temperature below 10 °C. The causality here is to generate HCN in situ while minimizing its loss due to volatility and ensuring the reaction proceeds safely.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the starting ketone by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully neutralize the excess acid and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude cyanohydrin.

Step 2: Reduction of the Cyanohydrin to the Aminomethylcyclohexanol

  • Prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of the crude cyanohydrin from Step 1 in the same anhydrous solvent dropwise to the LiAlH4 suspension at 0 °C. This exothermic reaction must be controlled to prevent side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water (Fieser workup) to precipitate the aluminum salts.

  • Filter the resulting slurry and wash the solid with additional solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate in vacuo to yield the crude aminomethylcyclohexanol.

Step 3: Diazotization and Ring Expansion to this compound

  • Dissolve the crude aminomethylcyclohexanol from Step 2 in an aqueous solution of acetic acid or hydrochloric acid at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. The formation of the unstable diazonium salt is temperature-sensitive.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Nitrogen gas evolution should be observed.

  • Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by fractional distillation or column chromatography to obtain this compound.

Comprehensive Characterization of this compound

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common isomers is presented below for comparative analysis.

PropertyThis compound2-Methylcycloheptanone
Molecular Formula C8H14O[3]C8H14O[4]
Molecular Weight 126.20 g/mol [3]126.20 g/mol [4]
IUPAC Name 3-methylcycloheptan-1-one[3]2-methylcycloheptan-1-one[4]
CAS Number 933-17-5[3]932-56-9[4]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the different proton environments. The methyl group will appear as a doublet, coupled to the adjacent methine proton. The protons on the seven-membered ring will show complex multiplets due to their diastereotopic nature and conformational flexibility.

  • ¹³C NMR: The carbon NMR spectrum provides definitive evidence for the structure, with distinct signals for the carbonyl carbon, the methine carbon bearing the methyl group, the methyl carbon itself, and the methylene carbons of the ring.[3] The chemical shift of the carbonyl carbon is a key indicator of the cyclic ketone.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. The exact frequency can provide insights into the ring strain. The C-H stretching and bending vibrations of the methyl and methylene groups will also be present.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) will be observed at m/z = 126.[3] Characteristic fragmentation patterns for cyclic ketones often involve alpha-cleavage and McLafferty rearrangements, providing further structural confirmation.

The relationship between these analytical techniques in the characterization workflow is illustrated below:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Purified_Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purified_Sample->NMR IR Infrared (IR) Spectroscopy Purified_Sample->IR MS Mass Spectrometry (MS) Purified_Sample->MS Structural_Confirmation Structural Confirmation of This compound NMR->Structural_Confirmation Connectivity & Stereochemistry IR->Structural_Confirmation Functional Groups (C=O) MS->Structural_Confirmation Molecular Weight & Fragmentation

Caption: Workflow for the Spectroscopic Characterization of this compound.

Applications in Asymmetric Synthesis

(R)-3-methylcycloheptanone is a valuable chiral building block, particularly in the synthesis of complex natural products.[2] A key transformation that unlocks its synthetic potential is the Baeyer-Villiger oxidation.[2] This reaction converts the seven-membered ketone into a chiral ε-lactone, (R)-4-methyl-oxepan-2-one, which serves as a versatile intermediate.[2]

Baeyer-Villiger Oxidation Protocol

This protocol details the oxidation of (R)-3-methylcycloheptanone to the corresponding lactone.

  • Dissolve (R)-3-methylcycloheptanone (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C.[2]

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq), portion-wise to the solution, maintaining the temperature at 0 °C.[2] The regioselectivity of the oxidation is dictated by the migratory aptitude of the adjacent carbon atoms, with the more substituted carbon preferentially migrating.[2]

  • Allow the reaction mixture to stir and warm to room temperature over a period of 12 hours.[2]

  • Monitor the reaction progress by TLC.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane.[2]

This strategic transformation highlights the importance of chiral ketones like this compound for introducing stereochemistry early in a synthetic sequence, leading to efficient and stereocontrolled total syntheses.[2]

Conclusion

While the initial "discovery" of this compound may not be a singular historical event, its true discovery for the modern chemist lies in the understanding and application of strategic synthetic routes and robust analytical characterization. This guide has provided a detailed framework for the synthesis of this compound via a plausible ring expansion strategy, a comprehensive overview of the necessary spectroscopic techniques for its characterization, and an example of its application in asymmetric synthesis. The principles and protocols outlined herein are designed to equip researchers with the knowledge to confidently synthesize, identify, and utilize this valuable chiral building block in their own research and development endeavors.

References

  • CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google P
  • A Comparative Analysis of (R)-3-Methylcycloheptanone and Other Chiral Synthons in Asymmetric Synthesis - Benchchem. (URL: )
  • Application of (R)-3-Methylcycloheptanone in Natural Product Synthesis: A Chiral Building Block Approach - Benchchem. (URL: )
  • This compound | C8H14O | CID 534955 - PubChem. (URL: [Link])

  • 2-Methylcycloheptanone | C8H14O | CID 543503 - PubChem. (URL: [Link])

Sources

Stereochemical Dynamics and Synthesis of 3-Methylcycloheptanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylcycloheptanone (CAS 933-17-5) represents a critical chiral scaffold in the synthesis of seven-membered heterocycles and terpenes. Unlike its five- and six-membered congeners, the cycloheptanone ring exhibits unique conformational fluxionality that complicates stereocontrol during functionalization. This guide provides a rigorous analysis of the stereochemical behavior of this compound, details high-fidelity enantioselective synthesis protocols, and outlines its utility as a precursor for chiral


-lactones via Baeyer-Villiger oxidation.

Stereochemical Architecture & Conformational Analysis

Chirality and Nomenclature

The molecule possesses a single stereogenic center at C3.[1] The two enantiomers are (R)-3-methylcycloheptanone and (S)-3-methylcycloheptanone . While specific optical rotation data for the pure enantiomers is sparse in the open literature, structural analogs (e.g., (R)-3-methylcyclohexanone) typically exhibit dextrorotatory (+) behavior, suggesting a similar sign for the seven-membered ring based on the Octant Rule, provided the methyl group adopts a pseudo-equatorial orientation.

Conformational Landscape

The seven-membered ring of cycloheptanone is highly flexible, lacking the rigid chair stability of cyclohexane.

  • Twist-Chair (TC): The global minimum energy conformation. It relieves torsional strain and minimizes transannular interactions.

  • Twist-Boat (TB): A local minimum, accessible at room temperature due to a low interconversion barrier (

    
     kcal/mol).
    
  • Substituent Effect: In this compound, the methyl group preferentially occupies the pseudo-equatorial position in the Twist-Chair conformer to minimize 1,3-diaxial-like repulsion and Prelog strain (transannular interaction with hydrogens at C5/C6).

Table 1: Estimated Conformational Energies for Cycloheptanone Derivatives

ConformationRelative Energy (

, kcal/mol)
Stability Factor
Twist-Chair (TC) 0.0 (Global Minimum)Maximized staggering, minimized transannular strain.
Chair (C) +1.5 - 2.5Significant eclipsing strain.
Twist-Boat (TB) +2.5 - 3.5Accessible; relevant for reaction transition states.
Boat (B) +3.5 - 5.0High torsional/steric strain.
Visualization of Conformational Fluxionality

Conformation cluster_legend Thermodynamics TC Twist-Chair (TC) Global Minimum (Me: Pseudo-Equatorial) TS Transition State (Chair-like) TC->TS  Ring Inversion    ~2 kcal/mol   TS->TC TB Twist-Boat (TB) Local Minimum TS->TB TB->TS

Figure 1: Simplified energy landscape of cycloheptanone ring inversion. The Twist-Chair is the thermodynamic sink.

High-Fidelity Enantioselective Synthesis

Direct enantioselective synthesis is superior to the resolution of racemates for pharmaceutical applications. The most robust method involves the Copper-Catalyzed Asymmetric Conjugate Addition (ACA) of methyl nucleophiles to 2-cyclohepten-1-one.

Protocol: Asymmetric Conjugate Addition

This protocol utilizes a chiral phosphoramidite ligand (e.g., Feringa's ligand) to control the facial selectivity of the incoming methyl group.

Reagents:

  • Substrate: 2-Cyclohepten-1-one.

  • Nucleophile: Methylmagnesium bromide (MeMgBr) or Trimethylaluminum (AlMe

    
    ).
    
  • Catalyst: Cu(OTf)

    
     or CuTC (Copper(I)-thiophene-2-carboxylate).
    
  • Ligand: (S,R,R)-Phosphoramidite (e.g., derived from BINOL).

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)

    
     (1.0 mol%) and the chiral phosphoramidite ligand (2.0 mol%) in anhydrous CH
    
    
    
    Cl
    
    
    . Stir for 30 min to form the active chiral complex.
  • Substrate Addition: Cool the mixture to -78°C. Add 2-cyclohepten-1-one (1.0 equiv) dropwise.

  • Nucleophile Injection: Slowly add AlMe

    
     (1.2 equiv) over 1 hour. The slow addition is crucial to prevent background racemic addition.
    
  • Quench & Workup: Once TLC indicates consumption of starting material, quench with saturated NH

    
    Cl solution. Extract with Et
    
    
    
    O, dry over MgSO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , Hexanes/EtOAc 95:5) yields (R)-3-methylcycloheptanone.[2]
    

Self-Validating Checkpoint:

  • Chiral HPLC/GC: Use a chiral stationary phase (e.g., Chiralpak IA or Hydrodex-

    
    -TBDAc) to verify enantiomeric excess (ee). Expect >90% ee with optimized ligands.
    
Synthesis Pathway Diagram

Synthesis Start 2-Cyclohepten-1-one (Achiral Enone) Inter Cu-π-Complex (Face-Selective) Start->Inter Coordination Cat Cu(I) / Chiral Phosphoramidite (Catalyst Complex) Cat->Inter Prod (R)-3-Methylcycloheptanone (>90% ee) Inter->Prod 1. Me-Nucleophile (1,4-Addn) 2. Hydrolysis

Figure 2: Workflow for the catalytic asymmetric conjugate addition to generate the 3-methyl stereocenter.

Applications in Drug Development

Baeyer-Villiger Oxidation to Chiral Lactones

(R)-3-methylcycloheptanone is a high-value precursor for (R)-4-methyloxepan-2-one (a 7-membered lactone). This transformation is regioselective.[3][4][5][6]

  • Regioselectivity Rule: The migratory aptitude typically follows: Tertiary > Secondary > Primary > Methyl.[3][4]

  • Mechanism: In this compound, the C-C bond adjacent to the carbonyl at the C2 position is secondary (unsubstituted), while the C7 position is also secondary. However, subtle steric and electronic effects of the

    
    -methyl group (at C3) often direct oxygen insertion to the more substituted side or the side that best stabilizes the transition state positive charge.
    
  • Outcome: The oxidation typically yields the distal lactone, expanding the ring to an oxepanone, which serves as a scaffold for macrocyclic drugs or biodegradable polymers.

Table 2: Baeyer-Villiger Oxidation Parameters

ParameterConditionRationale
Oxidant m-CPBA or Trifluoroperacetic acidStrong electrophilicity required for 7-ring expansion.
Buffer NaHCO

(with m-CPBA)
Prevents acid-catalyzed transesterification/ring-opening.
Solvent Dichloromethane (DCM)Solubilizes reactants; non-participating solvent.
Temp 0°C

RT
Controls exotherm and improves regioselectivity.

References

  • Conformational Analysis of Cycloheptanes

    • Bocian, D. F., et al. "Conformational Analysis of Cycloheptane and Related Derivatives." J. Am. Chem. Soc.[4]1975 , 97, 687. Link

  • Asymmetric Conjugate Addition (Methodology)

    • Feringa, B. L., et al. "High Enantioselectivity in the Copper-Catalyzed Conjugate Addition of Dialkylzinc Reagents to Cyclic Enones." Angew.[7][8] Chem. Int. Ed.1997 , 36, 2620. Link

  • Baeyer-Villiger Oxidation Regioselectivity

    • Renz, M., & Meunier, B.[3] "The Baeyer-Villiger Oxidation of Ketones and Aldehydes."[4] Eur. J. Org.[3] Chem.1999 , 737. Link

  • Physical Properties & Safety Data

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 534955, this compound. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Methylated Cycloheptanoids from (+)-3-Carene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the synthetic pathway for converting (+)-3-Carene , a bicyclic monoterpene abundant in turpentine, into methylated cycloheptanones .

Critical Distinction: While the generic request often specifies "3-Methylcycloheptanone" (a C8 molecule), (+)-3-Carene is a C10 skeleton. Direct ring expansion preserves the carbon count, yielding 2,2,5-trimethylcyclohept-4-en-1-one (Karahanaenone) or its saturated analog 2,2,5-trimethylcycloheptanone . This guide focuses on the Karahanaenone pathway , the industrially validated route for expanding the carane system to the cycloheptane core.

Key Applications
  • Fragrance Chemistry: Synthesis of woody/herbal macrocyclic musks and floral intermediates.

  • Pharmacophore Development: Accessing chiral seven-membered rings for bioactive scaffolds (e.g., Ingenol analogs).

  • Chiral Pool Synthesis: Utilizing the defined stereochemistry of (+)-3-carene.[1]

Scientific Foundation & Reaction Logic

The Carane Challenge

(+)-3-Carene contains a gem-dimethylcyclopropane ring fused to a cyclohexene. The synthetic challenge lies in the regioselective opening of the cyclopropane ring .

  • Path A (Cleavage): Breaking the external bonds leads to m-menthane derivatives (six-membered rings).

  • Path B (Expansion): Breaking the internal bridge bond (C1-C6) expands the six-membered ring to a seven-membered (cycloheptane) system. This requires specific electronic activation, typically via a ketone at the C4 position.

The Synthetic Pathway

The most robust protocol involves a three-stage transformation:

  • Functionalization: Hydroboration-oxidation to install a handle at C4.

  • Oxidation: Conversion to (-)-cis-caran-4-one.

  • Electrocyclic Rearrangement: Acid-catalyzed or thermal expansion to the cycloheptenone (Karahanaenone).

G cluster_legend Reaction Logic Carene (+)-3-Carene (Bicyclic C10) Caranol (-)-cis-Caran-trans-4-ol (Intermediate) Carene->Caranol 1. BH3·THF 2. H2O2, NaOH Caranone (-)-cis-Caran-4-one (Key Bicyclic Ketone) Caranol->Caranone PCC or Jones Ox. Expansion Transition State (Cyclopropane Opening) Caranone->Expansion Acid Catalysis (BF3·OEt2) or Heat Karahanaenone Karahanaenone (2,2,5-Trimethylcyclohept-4-en-1-one) Expansion->Karahanaenone Ring Expansion Saturated 2,2,5-Trimethylcycloheptanone (Saturated Target) Karahanaenone->Saturated H2 / Pd-C k1 Starting Material k2 Key Intermediate k3 Target

Figure 1: Strategic workflow for the ring expansion of (+)-3-Carene to Methylated Cycloheptanones.

Detailed Experimental Protocols

Protocol A: Preparation of (-)-cis-Caran-4-one

Objective: Create the bicyclic ketone precursor required for ring expansion. Direct oxidation of carene is difficult; hydroboration provides the necessary regioselectivity.

Reagents:

  • (+)-3-Carene (High purity, >95%)

  • Borane-dimethyl sulfide complex (BMS) or BH3·THF

  • Hydrogen Peroxide (30%)

  • Sodium Hydroxide (3M)

  • Pyridinium Chlorochromate (PCC) or Jones Reagent

Step-by-Step Methodology:

  • Hydroboration:

    • In a flame-dried 1L flask under Nitrogen, dissolve (+)-3-Carene (13.6 g, 100 mmol) in anhydrous THF (100 mL).

    • Cool to 0°C. Dropwise add BMS (10 M, 5.5 mL) over 20 minutes.

    • Allow to warm to room temperature (RT) and stir for 3 hours. Mechanism Note: Boron adds to the less hindered face, establishing the cis-carane stereochemistry.

  • Oxidation to Alcohol:

    • Cool the organoborane solution to 0°C.

    • Carefully add 3M NaOH (35 mL) followed by 30% H2O2 (35 mL). Caution: Exothermic.

    • Stir at 50°C for 1 hour to ensure complete oxidation.

    • Extract with diethyl ether (3x), wash with brine, dry over MgSO4, and concentrate to yield (-)-cis-caran-trans-4-ol .

  • Oxidation to Ketone:

    • Dissolve the crude alcohol in CH2Cl2 (200 mL).

    • Add PCC (1.5 eq) and silica gel (equal weight to PCC) to facilitate workup.

    • Stir at RT for 4 hours.

    • Filter through a pad of Celite/Silica. Concentrate.

    • Purification: Distillation (bp 85-88°C / 10 mmHg) yields (-)-cis-caran-4-one .

Protocol B: Regioselective Ring Expansion to Karahanaenone

Objective: Convert the 6-membered bicyclic ketone to the 7-membered cycloheptenone via cyclopropane ring opening.

Reagents:

  • (-)-cis-Caran-4-one (from Protocol A)

  • Boron Trifluoride Etherate (BF3[1]·OEt2) or FeCl3 (Lewis Acid Catalyst)

  • Solvent: CH2Cl2 or Toluene

Step-by-Step Methodology:

  • Setup:

    • Dissolve (-)-cis-caran-4-one (5.0 g) in anhydrous CH2Cl2 (50 mL).

    • Maintain an inert atmosphere (N2).

  • Acid Catalysis:

    • Add BF3·OEt2 (0.1 eq) dropwise at RT.

    • Observation: The reaction may darken. Monitor by TLC (Hexane/EtOAc 9:1).

    • The reaction typically completes in 2–4 hours.

    • Mechanistic Insight: The Lewis acid coordinates to the carbonyl oxygen. The cyclopropane bond (C1-C6) migrates to the carbocation center, expanding the ring.

  • Workup:

    • Quench with saturated NaHCO3 solution.

    • Extract with CH2Cl2.[2] Dry organic layer over Na2SO4.

    • Concentrate in vacuo.

  • Purification:

    • Flash chromatography (Silica gel, 0-5% EtOAc in Hexane).

    • Product: 2,2,5-trimethylcyclohept-4-en-1-one (Karahanaenone) .

    • Yield: Typically 65–75%.

Protocol C: Hydrogenation to Saturated Methylcycloheptanone

Objective: Reduce the double bond to obtain the saturated ketone (2,2,5-trimethylcycloheptanone).

Methodology:

  • Dissolve Karahanaenone (1.0 g) in Ethanol (20 mL).

  • Add 10% Pd/C catalyst (50 mg).

  • Stir under Hydrogen atmosphere (balloon pressure, 1 atm) for 4 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate to yield 2,2,5-trimethylcycloheptanone quantitatively.

Data Analysis & Validation

Key Spectroscopic Markers

To validate the synthesis, look for these diagnostic signals:

Compound1H NMR Diagnostic SignalIR Diagnostic Signal
3-Carene

0.7-1.0 (Cyclopropane protons),

5.3 (Alkene)
3020 cm⁻¹ (C-H alkene)
Caran-4-one Loss of alkene proton;

0.9 (Cyclopropane intact)
1705 cm⁻¹ (C=O, 6-ring)
Karahanaenone Loss of Cyclopropane high-field signals ;

5.8 (Cycloheptene alkene)
1660 cm⁻¹ (Conjugated C=O, 7-ring)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Expansion Polymerization of productReduce Lewis acid concentration; try thermal rearrangement (200°C sealed tube).
Wrong Isomer (m-menthane) External cyclopropane bond cleavageEnsure anhydrous conditions; avoid strong Brønsted acids (HCl/H2SO4) which favor ring opening to menthanes.
Incomplete Oxidation Old PCC or wet reagentsUse fresh PCC or switch to Swern Oxidation for milder conditions.

References

  • Synthesis of Karahanaenone from 3-Carene: Van der Gen, A., et al. "Stereoselective synthesis of karahanaenone from (+)-3-carene." Recueil des Travaux Chimiques des Pays-Bas, vol. 90, no. 9, 1971, pp. 1034-1044.

  • Hydroboration of 3-Carene: Brown, H. C., and Suzuki, A. "Hydroboration of Terpenes. IV. Hydroboration of (+)-3-Carene." Journal of the American Chemical Society, vol. 89, no. 8, 1967, pp. 1933–1941.

  • General Ring Expansion Reviews: Hesse, M. "Ring Expansion Methods." Ring Enlargement in Organic Chemistry, VCH Publishers, 1991.

  • Ingenol Synthesis (Application of Carene Expansion): Jørgensen, L., et al. "14-Step Synthesis of (+)-Ingenol from (+)-3-Carene." Science, vol. 341, no.[3] 6148, 2013, pp. 878-882.[3]

Note: This protocol describes the synthesis of the C10 trimethylcycloheptanone skeleton naturally derived from 3-carene. For the specific C8 molecule "this compound," oxidative degradation of the gem-dimethyl group would be required, which is non-standard; in such cases, starting from (R)-Pulegone is the industry standard.

Sources

The Strategic Application of 3-Methylcycloheptanone as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and natural product synthesis, the use of enantiomerically pure building blocks is fundamental to the construction of complex, stereochemically defined molecules. Among these, chiral cyclic ketones serve as versatile synthons. This technical guide focuses on 3-methylcycloheptanone, a seven-membered chiral ketone, as a valuable precursor in asymmetric synthesis. We will delve into its enantioselective synthesis and explore its application in key stereoselective transformations, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of Chiral Ketones in Synthesis

Chiral ketones are invaluable starting materials for a multitude of carbon-carbon bond-forming reactions, including aldol condensations, Michael additions, and Robinson annulations. The inherent stereocenter within a chiral ketone can effectively direct the stereochemical outcome of these reactions, enabling the synthesis of intricate molecular architectures with a high degree of stereocontrol. The conformational flexibility and reactivity of cyclic ketones are influenced by their ring size, which in turn impacts the stereoselectivity of subsequent transformations. This compound, with its seven-membered ring, presents a unique scaffold for the synthesis of complex molecules containing this cyclic motif.

Enantioselective Synthesis of this compound

A significant challenge in utilizing this compound lies in its efficient and scalable enantioselective synthesis. Various strategies have been developed, with a primary focus on the asymmetric conjugate addition to 2-cycloheptenone.

Organocatalyzed Asymmetric Michael Addition: A Powerful Approach

One of the most effective methods for the asymmetric synthesis of chiral cyclic ketones is the organocatalyzed Michael addition.[1] This approach utilizes small organic molecules, such as chiral amines and their derivatives, to catalyze the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1]

The general workflow for this transformation is depicted below:

Organocatalytic_Michael_Addition cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product 2-Cycloheptenone 2-Cycloheptenone Iminium_Ion_Formation Iminium Ion Formation 2-Cycloheptenone->Iminium_Ion_Formation Activation Nucleophile Nucleophile Stereoselective_Addition Stereoselective Nucleophilic Addition Nucleophile->Stereoselective_Addition Chiral_Organocatalyst Chiral Organocatalyst (e.g., primary amine-thiourea) Chiral_Organocatalyst->Iminium_Ion_Formation Iminium_Ion_Formation->Stereoselective_Addition Hydrolysis Hydrolysis Stereoselective_Addition->Hydrolysis Hydrolysis->Chiral_Organocatalyst Catalyst Regeneration Chiral_3-Substituted_Cycloheptanone Chiral 3-Substituted Cycloheptanone Hydrolysis->Chiral_3-Substituted_Cycloheptanone

Figure 1: General workflow for the organocatalytic asymmetric Michael addition to synthesize chiral cycloheptanones.

Protocol: Organocatalytic Asymmetric Michael Addition of Nitromethane to 2-Cycloheptenone

Due to the limited availability of specific experimental procedures for (R)-3-methylcycloheptanone in peer-reviewed literature, a general protocol for the organocatalytic asymmetric Michael addition to a cycloalkenone is provided as a representative method for synthesizing such chiral synthons.[1] This protocol outlines the synthesis of 3-(nitromethyl)cycloheptanone, a precursor that can be further elaborated to this compound.

Materials:

  • 2-Cycloheptenone (1.0 mmol)

  • Nitromethane (5.0 mL)

  • Chiral organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 mmol)

  • Saturated aqueous solution of ammonium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for flash column chromatography

Procedure:

  • To a solution of 2-cycloheptenone (1.0 mmol) in nitromethane (5.0 mL) at 0 °C, add the chiral organocatalyst (0.1 mmol).

  • Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-(nitromethyl)cycloheptanone.[1]

Application in Natural Product Synthesis: The Baeyer-Villiger Oxidation

A key strategic transformation that unlocks the synthetic potential of chiral this compound is the Baeyer-Villiger oxidation.[2] This reaction converts the cyclic ketone into a chiral ε-lactone, a versatile intermediate found in numerous bioactive natural products.[2][3] The Baeyer-Villiger oxidation is renowned for its high degree of stereoretention, meaning the stereochemistry of the migrating carbon is preserved during the reaction.[3]

Baeyer_Villiger_Oxidation R_3_Methylcycloheptanone (R)-3-Methylcycloheptanone Intermediate Criegee Intermediate R_3_Methylcycloheptanone->Intermediate Oxidation mCPBA m-CPBA mCPBA->Intermediate R_4_Methyloxepan_2_one (R)-4-Methyl- oxepan-2-one Intermediate->R_4_Methyloxepan_2_one Rearrangement (Stereoretentive)

Figure 2: Stereoretentive Baeyer-Villiger oxidation of (R)-3-methylcycloheptanone.

This transformation is exemplified in the synthesis of aurantiamide acetate, where (R)-3-methylcycloheptanone is converted to (R)-4-methyl-oxepan-2-one as a key intermediate.[2]

Protocol: Baeyer-Villiger Oxidation of (R)-3-Methylcycloheptanone

This protocol details the conversion of (R)-3-methylcycloheptanone to the corresponding chiral ε-caprolactone, (R)-4-methyl-oxepan-2-one.

Materials:

  • (R)-3-Methylcycloheptanone (1.0 eq)

  • Dichloromethane (CH₂Cl₂, 0.1 M)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-3-methylcycloheptanone (1.0 eq) in dichloromethane (0.1 M) and cool the solution to 0 °C.

  • Add m-CPBA (1.5 eq) portionwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-4-methyl-oxepan-2-one.[2] Further purification can be achieved by column chromatography.

Physicochemical Properties

A thorough understanding of the physicochemical properties of chiral synthons is crucial for their effective application in synthesis.

PropertyThis compound
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
IUPAC Name 3-methylcycloheptan-1-one
CAS Number 933-17-5
Note: Specific data for the (R)-enantiomer of this compound is not readily available in public literature, highlighting a gap in the comprehensive characterization of this chiral synthon.[1]

Conclusion

(R)-3-Methylcycloheptanone is a potent chiral building block for the asymmetric synthesis of complex molecules, particularly those containing seven-membered rings.[1] While a notable gap exists in the literature regarding its detailed synthesis and characterization, the principles of asymmetric synthesis, such as organocatalyzed Michael additions, provide a clear pathway to its enantioselective preparation.[1] Its successful application in the stereocontrolled total synthesis of natural products, like aurantiamide acetate, via a stereoretentive Baeyer-Villiger oxidation, underscores its value to medicinal and process chemists.[2] Further research focused on developing efficient and scalable enantioselective syntheses of (R)-3-methylcycloheptanone and systematically evaluating its performance in a broader range of stereoselective transformations will be invaluable for the rational design of novel and important chiral molecules.[1]

References

  • This compound | C8H14O | CID 534955. PubChem. Available at: [Link]

Sources

Protocol for m-CPBA oxidation of 3-Methylcycloheptanone.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for m-CPBA Oxidation of 3-Methylcycloheptanone

Core Directive & Scope

This guide details the protocol for the Baeyer-Villiger Oxidation (BVO) of this compound using meta-chloroperoxybenzoic acid (m-CPBA). This transformation typically yields an 8-membered lactone (oxocan-2-one derivative). A critical aspect of this reaction is regioselectivity , as the unsymmetrical ketone can yield two distinct regioisomers depending on which carbon alpha to the carbonyl migrates.

This protocol emphasizes:

  • Regiocontrol Factors: Understanding the competition between electronic and steric migratory aptitudes.[1]

  • Safety & Stability: Handling potentially shock-sensitive peracids.

  • Purification Efficiency: Optimized workup to remove the stubborn m-chlorobenzoic acid byproduct.

Scientific Foundation & Mechanism

The Baeyer-Villiger Mechanism

The reaction proceeds via the nucleophilic attack of the peracid oxygen onto the ketone carbonyl, forming the tetrahedral Criegee intermediate .[2][3][4] This is followed by a concerted rearrangement where a carbon-carbon bond cleaves, and the alkyl group migrates to the electron-deficient oxygen, expelling the carboxylate anion (m-chlorobenzoate).

Regioselectivity Rule: The migratory aptitude generally follows the ability of the migrating group to stabilize a partial positive charge in the transition state:



Specific Case: this compound

For this compound, both alpha-carbons (C2 and C7) are secondary (


).
  • Path A (Proximal Migration - C2): Migration of the C2 methylene (adjacent to the methyl group). This is often electronically favored because the electron-donating methyl group (at C3) stabilizes the developing positive charge on the migrating C2 via induction/hyperconjugation.

  • Path B (Distal Migration - C7): Migration of the C7 methylene (remote from the methyl group). This path is sterically less encumbered but electronically less favored.

Note: In medium-ring ketones (7-membered), conformational constraints can also influence the ratio. Mixtures are common, but the proximal migration (Path A) is typically the major isomer for 3-alkyl substituted ketones.

BVO_Mechanism Ketone This compound Criegee Criegee Intermediate (Tetrahedral Adduct) Ketone->Criegee + m-CPBA (Nucleophilic Attack) mCPBA m-CPBA mCPBA->Criegee TS Transition State (Migration Step) Criegee->TS O-O Bond Scission LactoneA Major Product (Proximal Migration) TS->LactoneA C2 Migration (Electronically Favored) LactoneB Minor Product (Distal Migration) TS->LactoneB C7 Migration (Sterically Favored) Byproduct m-Chlorobenzoic Acid TS->Byproduct

Caption: Mechanistic pathway showing the bifurcation at the migration step leading to regioisomers.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[3]RoleNotes
This compound 126.201.0SubstrateLiquid; check purity by GC/TLC.
m-CPBA 172.571.5OxidantTypically 70-77% purity (balance is water/acid). Calculate mass based on active oxidant.
Sodium Bicarbonate 84.012.0BufferSolid; neutralizes acid byproduct to prevent transesterification.
Dichloromethane (DCM) --SolventAnhydrous preferred; 0.1 M - 0.2 M concentration.
Sodium Sulfite (

)
126.04-QuenchSaturated aqueous solution.
Safety Considerations
  • Peroxide Hazard: m-CPBA is shock-sensitive and potentially explosive in its pure, dry form. Never grind it in a mortar. Store at

    
    .
    
  • Exotherm: The oxidation is exothermic. Strict temperature control (

    
    ) during addition is mandatory.
    
  • Waste: Quench all reaction mixtures and washes with reducing agent (sulfite/thiosulfate) before disposal to ensure no active peroxides remain.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add This compound (1.0 equiv) and Sodium Bicarbonate (2.0 equiv).

  • Add Dichloromethane (DCM) to achieve a concentration of approximately 0.15 M relative to the ketone.

  • Cool the suspension to

    
      using an ice-water bath. Stir for 10 minutes.
    

Step 2: Addition of Oxidant

  • Weigh m-CPBA (1.5 equiv active) carefully.

  • Add m-CPBA to the reaction flask portion-wise over 15–20 minutes. Do not dump it all at once to avoid a thermal runaway.

  • Once addition is complete, allow the reaction to warm slowly to Room Temperature (20–25°C) .

  • Stir for 12–16 hours. Monitor reaction progress by TLC (stain with Anisaldehyde or PMA; lactones are not UV active unless conjugated) or GC-MS.

Step 3: Quench and Workup (Critical for Purity)

  • Cool the mixture back to

    
    .
    
  • Quench: Slowly add saturated aqueous Sodium Sulfite (

    
    )  or Sodium Thiosulfate. Stir vigorously for 20 minutes.
    
    • Validation: Test the aqueous layer with starch-iodide paper. It should not turn blue (indicating peroxides are destroyed).

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[3]

  • Acid Removal: Wash the organic layer with Saturated Aqueous

    
      (3 x 20 mL).
    
    • Why? This converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt.

  • Brine Wash: Wash with saturated NaCl solution (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.

Step 4: Purification

  • Purify the crude residue via Flash Column Chromatography on silica gel.

  • Eluent: Gradient of Hexanes:Ethyl Acetate (typically starting at 95:5 to 80:20). Lactones are more polar than the starting ketone.

Workflow Visualization

Workflow Setup Setup: Ketone + NaHCO3 in DCM Cool to 0°C Addition Addition: Add m-CPBA portion-wise (Maintain < 5°C) Setup->Addition Reaction Reaction: Warm to RT Stir 12-16h Addition->Reaction Monitor Monitor: TLC/GC-MS (Check consumption of ketone) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench: Add sat. Na2SO3 (Destroy Peroxides) Monitor->Quench Complete Wash Workup: Wash 3x sat. NaHCO3 (Remove m-CBA byproduct) Quench->Wash Purify Purification: Flash Chromatography (Hex/EtOAc) Wash->Purify

Caption: Operational workflow for the safe oxidation and isolation of the lactone product.

Analytical Validation

To confirm the identity and regiochemistry of the product (e.g., 4-methyloxocan-2-one vs. 7-methyloxocan-2-one ), analyze the


H NMR  signals of the protons adjacent to the heteroatoms.
FeatureDiagnostic Signal (Approximate)Interpretation

-Protons (to Carbonyl)

2.3 - 2.6 ppm (multiplet)
Protons on the carbon adjacent to

.

-Protons (to Oxygen)

4.0 - 4.3 ppm (multiplet)
Protons on the carbon adjacent to the ring Oxygen.
Regioisomer ID Splitting Pattern of

-Protons
Proximal Migration: The oxygen is attached to the former C2. If C2 was

, signal is a triplet/multiplet integrating to 2H. Distal Migration: The oxygen is attached to the former C7. Signal is also a multiplet (2H). Differentiation usually requires 2D NMR (HMBC) to correlate the methyl group position relative to the ester linkage.

Note on Isomers: If a mixture is obtained, the integration of the methyl doublet or the distinct shifts of the


-protons can be used to calculate the regioisomeric ratio (r.r.).

References

  • Baeyer-Villiger Oxidation Mechanism & Migratory Aptitudes

    • Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43, 251-796. Link

  • m-CPBA Handling and Purification

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

  • Regioselectivity in Cyclic Ketones

    • Lecea, B., Arrieta, A., & Cossío, F. P. (1997). Theoretical Study on the Mechanism of the Baeyer-Villiger Reaction. Journal of Organic Chemistry, 62(18), 6129–6137. Link

  • General Protocol for m-CPBA Oxidation

    • Organic Chemistry Portal.[1] Baeyer-Villiger Oxidation. Link

Sources

Technical Application Note: Reaction Monitoring of 3-Methylcycloheptanone Synthesis via Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for monitoring the synthesis of 3-methylcycloheptanone , a chiral building block often synthesized via conjugate addition (Michael addition) of a methyl group to 2-cyclohepten-1-one . This specific transformation presents a common but critical analytical challenge: the transition from a UV-active conjugated starting material to a UV-inactive (or weakly active) saturated product. This note outlines a dual-visualization strategy using UV (254 nm) and 2,4-Dinitrophenylhydrazine (2,4-DNP) staining to ensure accurate conversion data and prevent premature reaction termination.

Introduction & Mechanistic Context[1][2][3][4][5][6][7]

The Synthetic Route

The most robust route to this compound involves the 1,4-addition of a methyl organometallic reagent (typically Lithium Dimethylcuprate,


) to the 

-unsaturated ketone, 2-cyclohepten-1-one.
  • Starting Material (SM): 2-Cyclohepten-1-one. Contains a conjugated enone system (

    
     transition), making it strongly UV active at 254 nm.
    
  • Product (P): this compound. A saturated cyclic ketone. The conjugation is broken. While it possesses a weak

    
     transition (~280 nm), it is effectively invisible under standard 254 nm UV lamps on silica gel.
    
The Analytical Challenge

Relying solely on UV visualization leads to a "False Completion" error. As the reaction progresses, the dark UV spot of the SM disappears. A novice operator may conclude the reaction is complete and the product is pure, failing to observe that the product is not visualizing, or that non-UV-active byproducts (e.g., alcohols from 1,2-addition) are forming.

Solution: A Self-Validating Protocol combining UV disappearance (consumption of SM) with chemical staining (confirmation of Product formation).

Methodology & Materials

Stationary & Mobile Phases[2]
  • Stationary Phase: Silica Gel 60

    
     on aluminum or glass backing.
    
  • Mobile Phase: Hexanes : Ethyl Acetate (9:1 to 8:2 v/v) .

    • Rationale: Cyclic ketones are moderately polar. A non-polar system is required to retain the ketone in the

      
       0.3–0.6 range. Higher polarity (e.g., 1:1) will push all components to the solvent front (
      
      
      
      ).
Visualization Reagents[3][7][8][9][10]
  • UV Lamp (254 nm): For detection of the conjugated starting material.[1][2]

  • 2,4-DNP Stain (Brady’s Reagent):

    • Target: Aldehydes and Ketones.[3][4][5][6][7]

    • Reaction: Hydrazone formation yields bright orange/yellow spots.

    • Specificity: Differentiates the ketone product from potential alcohol side-products (which do not stain with DNP).

Sample Preparation (The "Mini-Workup")

Critical Step: Organometallic reactions (Cu/Li/Mg) contain metal salts that cause severe "streaking" or "tailing" on silica plates, obscuring separation.

  • Protocol: Take a 20

    
     aliquot of the reaction mixture and dispense it into a small vial containing 100 
    
    
    
    of saturated
    
    
    (aq) and 100
    
    
    of Ethyl Acetate. Shake well. Spot the top organic layer .

Experimental Protocol

Step-by-Step Monitoring Workflow
  • Plate Preparation: Cut a silica plate (approx. 2 x 5 cm). Mark a baseline 1 cm from the bottom with a pencil. Mark three lanes: SM (Starting Material), Co (Co-spot), and Rxn (Reaction Mixture).[4]

  • Spotting:

    • Lane 1 (SM): Spot pure 2-cyclohepten-1-one (dissolved in EtOAc).

    • Lane 3 (Rxn): Spot the "Mini-Workup" organic layer (see Sec 3.3).

    • Lane 2 (Co): Spot both SM and Rxn solutions.[4] This is vital to detect if the Product co-elutes with the SM.[4]

  • Elution: Develop in Hexanes:EtOAc (8:2) until the solvent front reaches 1 cm from the top.

  • Visualization A (Non-Destructive): View under UV (254 nm). Outline any dark spots with a pencil.

    • Expectation: SM should be dark. Product will likely be invisible.

  • Visualization B (Destructive): Dip the plate into the 2,4-DNP stain solution using forceps. Blot excess on a paper towel.[2] Heat gently with a heat gun (optional, DNP often works cold).

    • Expectation: Ketones turn yellow/orange.[6]

Data Interpretation Table
ComponentUV (254 nm)2,4-DNP StainRelative

(Approx)
2-Cyclohepten-1-one (SM) Dark Spot Orange Spot0.35
This compound (P) InvisibleOrange Spot 0.40 - 0.45*
Alcohol Byproduct (1,2-addn) InvisibleNo Reaction< 0.20

*Note: Saturated ketones often run slightly higher (less polar) than their conjugated precursors due to the loss of the polarizable


-system, though separation can be tight.

Visualizations

Reaction Monitoring Workflow

This diagram illustrates the operational flow, emphasizing the critical "Mini-Workup" to prevent metal salt interference.

TLC_Workflow Start Reaction Aliquot (20 µL) Quench Mini-Workup (Sat. NH4Cl + EtOAc) Start->Quench quench metals Spot Spot TLC Plate (Lanes: SM, Co, Rxn) Quench->Spot use organic layer Elute Elute (Hex:EtOAc 8:2) Spot->Elute Vis_UV Visualize: UV 254nm (Detects SM only) Elute->Vis_UV Vis_Stain Stain: 2,4-DNP (Detects SM + Product) Vis_UV->Vis_Stain mark UV spots first Decision Evaluate Conversion Vis_Stain->Decision

Caption: Operational workflow for TLC monitoring of organometallic conjugate additions.

Decision Logic Tree

This diagram guides the chemist through interpreting the dual-visualization data to determine reaction endpoint.

Logic_Tree Observation Analyze Rxn Lane (After DNP Stain) UV_Pres Is there a UV Active spot at SM Rf? Observation->UV_Pres DNP_Prod Is there a NEW Orange spot? UV_Pres->DNP_Prod No (UV Gone) Result_Inc Incomplete Reaction (Continue) UV_Pres->Result_Inc Yes (SM remains) Result_Comp Reaction Complete (Workup) DNP_Prod->Result_Comp Yes Result_Fail No Reaction / Failure DNP_Prod->Result_Fail No (Only SM or Nothing)

Caption: Logic gate for determining reaction completion based on UV and DNP inputs.

Troubleshooting & Tips

  • Co-Elution: If the SM and Product spots overlap significantly, change the solvent system to Toluene:Ethyl Acetate (9:1) . The aromatic solvent interacts differently with the conjugated SM (

    
     stacking), often altering its retention relative to the saturated product.
    
  • Over-Staining: 2,4-DNP is acidic.[1] If the plate turns completely yellow/orange immediately, the acid concentration in the stain is too high or the plate was not dried of mobile phase.

  • Streaking: If the "Rxn" lane streaks from the baseline, the "Mini-Workup" (Sec 3.3) was insufficient. Add a drop of 1M HCl to the mini-workup vial to fully break up magnesium/copper emulsions.

References

  • House, H. O., et al. (1972).

    
    -Unsaturated Ketones." Journal of the American Chemical Society.  (Foundational chemistry for the synthesis).
    
  • Reich, H. J. (2023). "TLC Stains and Visualization."[8][4][6][9][2][10] University of Wisconsin-Madison Organic Chemistry Info. (Authoritative source for Stain Recipes).

  • Chemistry LibreTexts. (2022). "Visualizing TLC Plates." Chemistry LibreTexts. (Protocol verification).

  • Organic Syntheses. (1974). "Conjugate Addition of Methyl Groups." Org.[3][10] Synth. 1974, 54, 46. (Synthesis context).

Sources

Use of 3-Methylcycloheptanone in fragrance formulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methylcycloheptanone in Advanced Fragrance Formulation

Abstract

This technical guide details the physicochemical profile, synthesis, and olfactory application of This compound (CAS: 933-17-5 / 14963-40-7).[1] While 6-membered ring ketones (e.g., 3-methylcyclohexanone) are ubiquitous in the industry for their lifting minty-green properties, the 7-membered homologue, this compound, offers a unique "bridging" volatility.[1] It retains the diffusive freshness of the cyclo-ketone family but introduces a substantive, woody-camphoreous dry down characteristic of medium-sized rings.[1] This guide provides a validated synthesis protocol via ring expansion, safety read-across data, and a functional fougère formulation protocol.

Physicochemical & Olfactory Characterization

This compound occupies a specific niche in the "Green/Herbal" family. Unlike the sharp, fleeting volatility of mint terpenes (e.g., L-Carvone), this molecule exhibits a "volume" effect, expanding the heart note while reinforcing top-note freshness.

Table 1: Technical Specifications
PropertySpecificationNotes
IUPAC Name 3-Methylcycloheptan-1-one
CAS Number 933-17-5 (Isomer specific) / 14963-40-7 (Racemic)Racemic mixture is standard for commercial synthesis.[1]
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Primary: Fresh, Minty, Camphoreous.Secondary: Woody, Earthy, "Expanded" volume.Nuance: Less sharp than cyclohexanone analogs; warmer dry-down.[1]Distinctive "Seven-Membered Ring" warmth.[1]
LogP (Predicted) ~2.3 - 2.5Good substantivity for a volatile top-heart note.[1]
Vapor Pressure ~0.5 mmHg @ 25°C (Est.)Lower than 3-methylcyclohexanone (~1.5 mmHg), providing longer tenacity.[1]
Occurrence Found in Nepeta racemosa (Catmint)Naturally occurring metabolite.[1][2]

Synthesis Protocol: Buchner-Curtius-Schlotterbeck Ring Expansion

Objective: Synthesize this compound from the readily available precursor 3-Methylcyclohexanone. Mechanism: One-carbon ring expansion using in situ generated diazomethane or trimethylsilyldiazomethane (TMS-DAM) catalyzed by a Lewis acid.[1]

Safety Warning: Diazomethane is explosive and toxic. The protocol below utilizes TMS-Diazomethane as a safer, non-explosive alternative suitable for standard laboratory hoods.

Reagents:
  • Substrate: 3-Methylcyclohexanone (1.0 eq)

  • Reagent: Trimethylsilyldiazomethane (TMS-DAM) (2.0 M in hexanes, 1.2 eq)

  • Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) (1.1 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:
  • Setup: Flame-dry a 250mL round-bottom flask under Nitrogen atmosphere. Add 3-Methylcyclohexanone (10 mmol) and anhydrous DCM (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Catalyst Addition: Add BF₃·OEt₂ (11 mmol) dropwise over 5 minutes. Stir for 15 minutes at -78°C to complex the ketone.

  • Expansion Step: Slowly add TMS-DAM (12 mmol) via syringe pump over 30 minutes. Note: Evolution of Nitrogen gas (N₂) will be observed.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude product typically contains a mixture of the desired this compound and unreacted starting material. Purify via Fractional Distillation (reduced pressure) or Flash Chromatography (Hexane:EtOAc 95:5).

Visual Workflow: Ring Expansion Logic

SynthesisPathway Start 3-Methylcyclohexanone (C6 Ring) Complex BF3-Ketone Complex Start->Complex + BF3·OEt2 (-78°C) Intermediate Betaine Intermediate Complex->Intermediate + TMS-Diazomethane Rearrange Migration of Alkyl Group Intermediate->Rearrange - N2 (Gas) Product This compound (C7 Ring) Rearrange->Product Ring Expansion

Figure 1: Buchner-Curtius-Schlotterbeck ring expansion mechanism using Lewis Acid catalysis.[1]

Olfactory Mechanics & Formulation

The utility of this compound lies in its Isomeric Volume . While acyclic mints (Menthol) are linear and piercing, cyclic ketones provide "bloom." The 7-membered ring possesses a lower vapor pressure than its 6-membered precursor, allowing it to act as a Heart-Note Modifier .[1]

Formulation Protocol: "Neo-Fougère" Accord

This accord demonstrates how this compound modernizes a classic Fougère by bridging the gap between the Lavender top and the Coumarin/Oakmoss base.

Protocol:

  • Weighing: Use an analytical balance (±0.001g).

  • Blending: Mix ingredients in the order listed (Base

    
     Heart 
    
    
    
    Top).
  • Maturation: Allow the concentrate to mature for 48 hours at 20°C before dilution.

Table 2: "Quantum Green" Accord (Parts per Thousand)

IngredientRoleQty (ppt)Mechanism of Action
Iso E Super Base200Provides transparent woody volume.
Veramoss (IFF) Base40Modern Oakmoss replacer; fixative.
Coumarin Base30Sweet hay-like foundational Fougère note.[1]
Ambroxan Base10Diffusive ambergris effect.[1]
Dihydromyrcenol Heart150Lime-Lavender bridge; generic freshness.[1]
Linalyl Acetate Heart100Floral freshness.
This compound Modifier 25 The Key: Extends the "freshness" into the heart; adds a minty-earthy rootiness lacking in Dihydromyrcenol.[1]
Geranium Oil (Egypt) Heart15Floral rose-mint aspect.[1]
Bergamot Oil (Reggio) Top250Classic citrus opening.[1]
L-Carvone Top5Sharp spearmint accent (boosted by the cycloheptanone).[1]
Lavandin Grosso Top175Camphoreous herbal impact.[1]
Total 1000
Olfactory Performance Diagram

OlfactoryPerformance Top Top Notes (Bergamot, Carvone) High Volatility Bridge This compound (Bridging Volatility) Top->Bridge Extends Freshness Heart Heart Notes (Geranium, Dihydromyrcenol) Bridge->Heart Adds Earthy/Rooty Nuance Base Base Notes (Iso E Super, Veramoss) Heart->Base Substantivity Link

Figure 2: Olfactory positioning of this compound as a bridge between volatile top notes and substantive heart materials.

Safety & Toxicological Assessment (Read-Across)

As a specific "Novel" fragrance ingredient, extensive specific toxicological data for this compound is less available than for its 6-membered analog.[1] Therefore, a Read-Across approach is required for safety assessment in drug/cosmetic development.

Primary Analog: 3-Methylcyclohexanone (CAS 591-24-2).[1] Secondary Analog: Cycloheptanone (CAS 502-42-1).[1]

Table 3: Toxicological Read-Across Matrix

EndpointAnalog Data (3-Methylcyclohexanone)Extrapolation for this compoundRisk Assessment Protocol
Acute Oral Tox (LD50) ~1000-2000 mg/kg (Rat)Expected similar range (Category 4).Protocol: Limit usage to <1% in final product to maintain >100x safety margin.
Skin Irritation Moderate Irritant (Rabbit)Likely Moderate Irritant.[1]Protocol: Avoid neat contact. Wear nitrile gloves.[1]
Sensitization Non-sensitizing (LLNA)Low risk of sensitization.[1]Protocol: Monitor for Schiff Base formation with anthranilates (potential discoloration, low tox).
Metabolism Ketone reduction to alcohol; glucuronidation.[1]Similar metabolic pathway expected.[1]Protocol: Safe for topical application; avoid ingestion.[1]

Regulatory Status:

  • IFRA: Not specifically restricted.[1] Adhere to general Good Manufacturing Practices (GMP).

  • Inventory: Listed on TSCA, EINECS (213-535-1).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 534955, this compound. Retrieved February 6, 2026 from [Link]

  • The Good Scents Company (2025). 3-Methylcyclohexanone (Analog) Odor and Safety Profile. Retrieved February 6, 2026 from [Link]

  • Organic Syntheses (2020). Ring Expansion Strategies: Diazomethane and Homologs. Org. Synth. Coll. Vol. 5. Retrieved from [Link]

  • Miyashita, M., et al. (1977).Ring expansion of cyclic ketones with trimethylsilyldiazomethane. Journal of the American Chemical Society.
  • ResearchGate (2025). Odor Detection Thresholds and Olfactory Adaptation of Cyclic Ketones. Retrieved from [Link]

Sources

Enantioselective Alkylation of 3-Methylcycloheptanone: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise introduction of stereocenters into molecular scaffolds is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. The enantioselective alkylation of cyclic ketones, such as 3-methylcycloheptanone, provides a powerful tool for constructing chiral building blocks with defined three-dimensional architectures. This guide offers an in-depth exploration of two prominent and field-proven strategies for achieving this transformation: chiral auxiliary-mediated alkylation and organocatalytic alkylation. We will delve into the mechanistic underpinnings of these approaches, provide detailed, step-by-step protocols, and present a comparative analysis to aid in the rational selection of methodology for your specific synthetic goals.

Introduction: The Significance of Chiral Cycloheptanones

Cycloheptanone frameworks are prevalent in a variety of natural products and biologically active molecules. The ability to control the stereochemistry at the α-position to the carbonyl group is crucial for modulating the pharmacological properties of these compounds. This compound, with its pre-existing stereocenter, presents a unique challenge and opportunity for diastereoselective and enantioselective transformations, leading to the creation of complex chiral structures.

PART 1: Chiral Auxiliary-Mediated Enantioselective Alkylation

The use of chiral auxiliaries is a classic and highly reliable strategy for asymmetric synthesis.[1][2] This methodology involves the temporary covalent attachment of a chiral molecule to the substrate, which then directs the approach of the incoming electrophile.[1] One of the most successful and widely adopted chiral auxiliary-based methods for the alkylation of ketones is the Enders SAMP/RAMP hydrazone chemistry.[3][4]

The Enders SAMP/RAMP Hydrazone Method: A Powerful Tool for Asymmetric Alkylation

Developed by E. J. Corey and Dieter Enders, the SAMP/RAMP method utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to achieve high levels of stereocontrol in the alkylation of aldehydes and ketones.[3] The reaction proceeds through a three-step sequence: formation of a chiral hydrazone, diastereoselective alkylation of the corresponding azaenolate, and subsequent removal of the auxiliary to yield the desired chiral ketone.[3][4]

Mechanistic Insights: How Stereocontrol is Achieved

The remarkable stereoselectivity of the SAMP/RAMP method stems from the formation of a rigid, chelated lithium azaenolate intermediate.[5] Deprotonation of the hydrazone with a strong base, typically lithium diisopropylamide (LDA), leads to an azaenolate where the lithium cation is coordinated to both the nitrogen and the methoxy oxygen of the auxiliary. This chelation creates a conformationally biased system where one face of the azaenolate is effectively blocked by the pyrrolidine ring of the auxiliary, directing the incoming electrophile to the opposite, less-hindered face.[5]

SAMP_RAMP_Mechanism Ketone This compound Hydrazone Chiral Hydrazone Ketone->Hydrazone Formation SAMP SAMP SAMP->Hydrazone Azaenolate Lithium Azaenolate (Chelated Intermediate) Hydrazone->Azaenolate Deprotonation LDA LDA, THF, -78 °C LDA->Azaenolate Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Alkylation Electrophile R-X (Alkyl Halide) Electrophile->Alkylated_Hydrazone Product Enantioenriched 2-Alkyl-3-methylcycloheptanone Alkylated_Hydrazone->Product Cleavage Ozonolysis O₃ or MeI, H₂O Ozonolysis->Product

Figure 1: General workflow for the SAMP-mediated enantioselective alkylation of this compound.

Detailed Protocol: Enantioselective Alkylation of this compound via SAMP Hydrazone

This protocol is a representative example and may require optimization for specific alkylating agents and desired products.

Materials:

  • This compound

  • (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Ozone or Methyl Iodide

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step 1: Formation of the SAMP Hydrazone

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.5 M), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Remove the solvent under reduced pressure to obtain the crude SAMP hydrazone, which can be used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF (0.5 M) at -78 °C. Stir for 30 minutes.

  • Cool a solution of the SAMP hydrazone (1.0 eq) in anhydrous THF (0.3 M) to -78 °C.

  • Slowly add the freshly prepared LDA solution to the hydrazone solution via cannula. Stir the resulting orange-colored solution at -78 °C for 2-3 hours.

  • Add the alkyl halide (1.5 eq) dropwise to the azaenolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude alkylated hydrazone can be purified by flash chromatography if necessary.

Step 3: Cleavage of the Chiral Auxiliary

  • Ozonolysis: Dissolve the alkylated hydrazone in dichloromethane (0.1 M) and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide (2.0 eq) and allow the solution to warm to room temperature.

  • Alternative (Non-Ozonolytic) Cleavage: Dissolve the alkylated hydrazone in a mixture of pentane and methyl iodide (excess) and stir at room temperature. After quaternization, add water and stir vigorously.

  • Work-up the reaction mixture by washing with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2-alkyl-3-methylcycloheptanone.

Table 1: Representative Data for SAMP/RAMP Alkylation of Ketones

KetoneElectrophileDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Reference
CyclohexanoneMethyl Iodide>95%>95%[6]
CyclopentanoneEthyl Bromide>95%>95%[6]
AcetonePropyl Iodide>95%>95%[4]

Note: Specific data for this compound is limited in the literature, but high selectivities are expected based on analogous systems.[7]

PART 2: Organocatalytic Enantioselective Alkylation

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based and auxiliary-based methods.[8] In the context of ketone alkylation, chiral secondary amines, such as proline and its derivatives, are frequently employed to activate the substrate through the formation of a nucleophilic enamine intermediate.[9][10]

Enamine Catalysis: A Bio-inspired Approach

The mechanism of enamine catalysis mimics enzymatic processes.[9] The chiral amine catalyst reacts with the ketone to form a transient chiral enamine. This enamine is more nucleophilic than the corresponding enolate and reacts with an electrophile. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst, which directs the approach of the electrophile to one face of the enamine. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product.

Enamine_Catalysis Ketone This compound Enamine Chiral Enamine Ketone->Enamine Catalyst Chiral Amine (e.g., Proline) Catalyst->Enamine Iminium Iminium Ion Enamine->Iminium Electrophile Electrophile (e.g., Michael Acceptor) Electrophile->Iminium Product Enantioenriched Alkylated Ketone Iminium->Product Hydrolysis H₂O Hydrolysis->Product Product->Catalyst Catalyst Regeneration

Figure 2: Catalytic cycle for the enantioselective alkylation of a ketone via enamine catalysis.

General Protocol: Proline-Catalyzed Michael Addition to this compound

This protocol describes a Michael addition, a common type of organocatalytic alkylation. Optimization of the catalyst, solvent, and temperature is crucial for achieving high enantioselectivity.[11][12]

Materials:

  • This compound

  • Michael acceptor (e.g., trans-β-nitrostyrene)

  • L-Proline

  • Solvent (e.g., DMSO, DMF, or an ionic liquid)[11][13]

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (2.0 eq) in the chosen solvent (e.g., DMSO, 1.0 M), add L-proline (20-30 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the Michael acceptor (1.0 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC. Reaction times can vary from several hours to days.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Table 2: Key Parameters for Optimization in Organocatalytic Alkylation

ParameterRationale for Optimization
Catalyst The structure of the chiral amine catalyst is paramount for stereocontrol. Proline, diphenylprolinol silyl ethers, and cinchona alkaloid-derived amines are common choices.[14][15]
Solvent The solvent can significantly influence reaction rates and stereoselectivity. Aprotic polar solvents like DMSO and DMF are often effective, while ionic liquids have also shown promise.[11][13]
Temperature Lowering the reaction temperature often leads to an increase in enantioselectivity, albeit at the cost of a longer reaction time.
Additives The addition of a co-catalyst, such as a Brønsted or Lewis acid, can sometimes enhance both reactivity and selectivity.

Comparative Analysis: Choosing the Right Method

FeatureSAMP/RAMP Hydrazone MethodOrganocatalytic Method
Stereoselectivity Generally very high and predictable.[5][6]Can be high, but often requires extensive optimization.[10][14]
Substrate Scope Broad scope for various ketones and alkylating agents.[4]Can be sensitive to the steric and electronic properties of both the ketone and the electrophile.
Stoichiometry Stoichiometric use of the chiral auxiliary is required.[3]Catalytic amounts of the chiral amine are used (typically 5-30 mol%).
Atom Economy Lower due to the incorporation and removal of the auxiliary.Higher, as the catalyst is regenerated in the catalytic cycle.
Experimental Procedure Multi-step process involving formation, alkylation, and cleavage.Often a one-pot procedure.
Reagent Toxicity Requires strong bases like LDA and potentially hazardous reagents like ozone for cleavage.Generally uses milder and more environmentally benign reagents.

Conclusion

The enantioselective alkylation of this compound is a valuable transformation for the synthesis of complex chiral molecules. Both the chiral auxiliary-mediated SAMP/RAMP hydrazone method and organocatalytic approaches offer viable pathways to achieve this goal. The choice between these methods will depend on the specific requirements of the synthesis, including the desired level of stereocontrol, the scale of the reaction, and considerations of atom economy and environmental impact. The SAMP/RAMP method provides a robust and highly predictable route to a wide range of alkylated products, while organocatalysis offers a more atom-economical and greener alternative, albeit one that may require more extensive optimization. It is the hope of this author that the detailed protocols and mechanistic insights provided herein will serve as a valuable resource for researchers in their pursuit of elegant and efficient solutions to the challenges of asymmetric synthesis.

References

  • Chen, J., et al. (2018). Organocatalytic enantioselective [4 + 4] cycloadditions of furan ortho‐quinodimethanes. Angewandte Chemie International Edition, 57(40), 13158-13162. Available from: [Link]

  • Wang, W., et al. (2005). Organocatalytic enantioselective indole alkylations of α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 3(19), 3482-3485. Available from: [Link]

  • Jiang, B., et al. (2017). Organocatalytic asymmetric [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones. Chemical Communications, 53(72), 10008-10011. Available from: [Link]

  • Li, G., et al. (2023). Catalytic Enantioselective Alkylation of Aldehydes with 3-Bromooxindoles. Angewandte Chemie International Edition, 62(42), e202309849. Available from: [Link]

  • Fagnoni, M., et al. (2016). Organocatalytic Enantioselective Alkylation of Aldehydes with [Fe(bpy)3]Br2 Catalyst and Visible Light. The Journal of Organic Chemistry, 81(15), 6336-6344. Available from: [Link]

  • Enders, D., et al. (1997). Enantioselective alkylation at the α-position of cyclic ketones using a chiral lithium amide as a base in the presence of lithium bromide. Chemical Communications, (12), 1183-1184. Available from: [Link]

  • Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. Available from: [Link]

  • MacMillan, D. W. C. (2008). Enantioselective Organo-Cascade Catalysis. Journal of the American Chemical Society, 130(36), 11842-11843. Available from: [Link]

  • Wang, W. (2005). Organocatalysis in Radical Chemistry. Enantioselective α-Oxyamination of Aldehydes. Journal of the American Chemical Society, 127(44), 15338-15339. Available from: [Link]

  • Evans, D. A., & Sjogren, E. B. (1985). Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Quaternary Centers. Tetrahedron Letters, 26(32), 3783-3786. Available from: [Link]

  • Zhang, W., et al. (2023). Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes. Organic Chemistry Frontiers, 10(19), 4787-4801. Available from: [Link]

  • Ogi, N., et al. (2023). Formal [3 + 2] Cycloaddition of α-Imino Esters with Azo Compounds: Facile Construction of Pentasubstituted 1,2,4-Triazoline Skeletons. Molecules, 28(11), 4339. Available from: [Link]

  • Tao, Z.-L., et al. (2024). Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. Organic Chemistry Frontiers, 11(2), 269-276. Available from: [Link]

  • Simpkins, N. S. (1990). New stereoselective reactions in organic synthesis. Chemical Society Reviews, 19, 335-354. Available from: [Link]

  • ResearchGate. All proline based cycloheptanone catalysts for Table 13. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • De-Luca, L., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(10), 2649. Available from: [Link]

  • Enders, D., et al. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 173. Available from: [Link]

  • Weiser, M., et al. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. The Journal of Organic Chemistry, 89(13), 8906-8914. Available from: [Link]

  • Kotrusz, P., et al. (2005). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Arkivoc, 2005(6), 341-352. Available from: [Link]

  • Enders, D., et al. (1987). Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone. Organic Syntheses, 65, 173. Available from: [Link]

  • ResearchGate. Proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde. Available from: [Link]

  • Maruoka, K., & Ooi, T. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis, 5(6), 3356-3359. Available from: [Link]

  • Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. Available from: [Link]

  • Guiry, P. J., et al. (2013). Catalytic Asymmetric Allylic Alkylation of 3‐Arylated Piperidin‐2‐ones. European Journal of Organic Chemistry, 2013(21), 4539-4543. Available from: [Link]

  • Houk, K. N., & Enders, D. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8022-8028. Available from: [Link]

  • Chemistry lover. (2023, July 31). Ender's SAMP/RAMP stereoselective alkylation. YouTube. Available from: [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737-1739. Available from: [Link]

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Application and Protocol Guide: Catalytic Hydrogenation of 3-Methylcycloheptanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic hydrogenation of substituted cyclic ketones, such as 3-methylcycloheptanone, is a pivotal transformation in organic synthesis, providing access to stereochemically rich cycloalkanol derivatives. These structures are common motifs in pharmaceuticals and other biologically active molecules. This guide offers a comprehensive overview of the principles, experimental protocols, and analytical techniques for the diastereoselective hydrogenation of this compound. It delves into the mechanistic underpinnings of both heterogeneous and homogeneous catalysis, providing actionable insights into catalyst selection, reaction optimization, and product characterization to achieve desired stereochemical outcomes.

Introduction: The Significance of Stereocontrol in Cycloheptanol Synthesis

The reduction of this compound to 3-methylcycloheptanol results in the formation of a new stereocenter at the carbonyl carbon (C1). The relative orientation of the newly formed hydroxyl group with respect to the pre-existing methyl group at C3 dictates the formation of either cis or trans diastereomers. The stereochemical outcome of this reduction is of paramount importance as the biological activity of the resulting alcohol can be highly dependent on its three-dimensional structure.

Catalytic hydrogenation stands out as an atom-economical and efficient method for this transformation.[1] The choice of catalyst—ranging from heterogeneous catalysts like Raney Nickel and palladium-on-carbon to sophisticated homogeneous chiral catalysts—and reaction conditions are critical determinants of diastereoselectivity.[2][3]

Mechanistic Considerations: Directing Stereoselectivity

The mechanism of catalytic hydrogenation of ketones involves the activation of molecular hydrogen on a metal surface and its subsequent transfer to the carbonyl group.[4] The stereochemical course of the reaction is influenced by several factors:

  • Steric Hindrance: The catalyst surface and the adsorbed substrate interact, and the approach of the hydrogen atoms is often directed to the less sterically hindered face of the carbonyl group. In the case of this compound, the conformation of the seven-membered ring and the pseudo-equatorial or pseudo-axial orientation of the methyl group will influence the accessibility of the two faces of the carbonyl.

  • Catalyst-Substrate Interaction: The nature of the catalyst plays a crucial role. Heterogeneous catalysts provide a surface for the reaction, and the addition of hydrogen typically occurs in a syn-addition manner from the catalyst surface.[5] Homogeneous catalysts, particularly those with chiral ligands, can create a chiral environment around the metal center, leading to high levels of enantioselectivity in the reduction of prochiral ketones.[6]

  • Reaction Parameters: Temperature, pressure, and solvent can all impact the reaction kinetics and the equilibrium between different conformational isomers of the substrate, thereby influencing the diastereomeric ratio of the product.[7]

Catalyst Selection: A Comparative Overview

The choice of catalyst is a critical decision in designing a hydrogenation experiment. Both heterogeneous and homogeneous catalysts have their merits and demerits.

Catalyst TypeExamplesAdvantagesDisadvantages
Heterogeneous Raney Nickel, Pd/C, PtO₂Easy to handle and separate from the reaction mixture, reusable, cost-effective.[2][8]Lower selectivity in some cases, may require harsher reaction conditions.
Homogeneous Wilkinson's catalyst (RhCl(PPh₃)₃), Ru-BINAP complexesHigh selectivity and activity under mild conditions, tunable ligand sphere for asymmetric synthesis.[3][9]Difficult to separate from the product, often expensive, may be sensitive to air and moisture.[10]

For the diastereoselective hydrogenation of this compound, where the goal is to control the formation of cis and trans isomers, both classes of catalysts can be effective. The selection will depend on the desired level of stereocontrol and the scale of the reaction.

Experimental Protocols

This section provides detailed step-by-step methodologies for the catalytic hydrogenation of this compound using both a common heterogeneous catalyst (Raney Nickel) and a representative homogeneous catalyst.

Protocol 1: Heterogeneous Hydrogenation using Raney Nickel

Raney Nickel is a widely used, robust, and cost-effective catalyst for the hydrogenation of ketones.[8]

Materials:

  • This compound

  • Raney Nickel (activated slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celatom® or filter paper for catalyst filtration

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested.

  • Charging the Reactor: In a suitable glass liner, dissolve this compound (e.g., 1.0 g, 7.9 mmol) in anhydrous ethanol (20 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Raney Nickel slurry (approximately 0.1 g, be sure to handle with care as it can be pyrophoric when dry).[11]

  • Sealing and Purging: Seal the reactor and purge with nitrogen gas several times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir or by taking small aliquots (after carefully depressurizing and purging with nitrogen) for analysis by GC-MS.

  • Work-up: Once the reaction is complete (typically after 2-4 hours, when hydrogen uptake ceases), carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celatom® or filter paper to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-methylcycloheptanol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Homogeneous Asymmetric Hydrogenation

For achieving high enantioselectivity, a chiral homogeneous catalyst is employed. This protocol is a general guideline and may require optimization for specific catalyst systems. Rhodium and Ruthenium-based catalysts are often effective.[12][13]

Materials:

  • This compound

  • Chiral Rhodium or Ruthenium catalyst (e.g., a complex with a chiral phosphine ligand)

  • Degassed solvent (e.g., methanol or dichloromethane)

  • Hydrogen gas (high purity)

  • Schlenk line or glovebox for inert atmosphere manipulation

  • High-pressure reactor

Procedure:

  • Inert Atmosphere Setup: Perform all manipulations of the catalyst and substrate under an inert atmosphere (nitrogen or argon) using a Schlenk line or in a glovebox.

  • Reactor Charging: To a clean and dry high-pressure reactor, add the chiral catalyst (typically 0.1-1 mol%).

  • Substrate and Solvent Addition: Add the degassed solvent followed by the this compound.

  • Sealing and Purging: Seal the reactor and purge with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure and stir the reaction at the specified temperature.

  • Reaction Monitoring: Monitor the reaction as described in Protocol 4.1.

  • Work-up: After completion, vent the hydrogen and purge with nitrogen.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: The product is typically purified by column chromatography to separate it from the catalyst residue.

Product Analysis and Characterization

Accurate determination of the diastereomeric ratio and, in the case of asymmetric hydrogenation, the enantiomeric excess is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the cis and trans diastereomers of 3-methylcycloheptanol.[14] The two isomers will likely have different retention times on a standard GC column. The mass spectra can confirm the identity of the products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and determining the diastereomeric ratio.[15] The chemical shifts and coupling constants of the protons and carbons adjacent to the hydroxyl and methyl groups will differ for the cis and trans isomers.[16] The relative integrals of characteristic peaks can be used to quantify the diastereomeric ratio.[17]

Chiral Gas Chromatography (Chiral GC)

For the analysis of enantiomeric excess (ee) from asymmetric hydrogenation, chiral GC is the method of choice.[18] Using a chiral stationary phase, the enantiomers of the product can be separated and their relative amounts determined.

Visualization of Key Processes

Reaction Pathway

Reaction_Pathway Substrate This compound Intermediate Adsorbed Substrate-Catalyst Complex Substrate->Intermediate + H₂ / Catalyst Product cis/trans-3-Methylcycloheptanol Intermediate->Product Hydrogen Transfer Experimental_Workflow Start Start Prep Prepare Reactor and Reagents Start->Prep Reaction Hydrogenation Reaction Prep->Reaction Workup Reaction Work-up & Catalyst Removal Reaction->Workup Analysis Product Analysis (GC-MS, NMR) Workup->Analysis End End Analysis->End

Caption: A streamlined experimental workflow.

Conclusion

The catalytic hydrogenation of this compound derivatives is a versatile and powerful method for the synthesis of stereochemically defined 3-methylcycloheptanols. Careful selection of the catalyst and optimization of reaction conditions are key to achieving high diastereoselectivity. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to successfully perform and characterize these important transformations, paving the way for the development of new chemical entities with potential applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. [Link]

  • ChemTalk. (n.d.). Catalytic Hydrogenation. [Link]

  • Catalyst University. (2023). Catalytic Hydrogenation of Alkenes. YouTube. [Link]

  • Organic Chemistry. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]

  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. [Link]

  • Plietker, B. (2021). Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions. Organometallics, 40(9), 1279–1286. [Link]

  • Blaser, H. U., & Federsel, H. J. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Matsumori, N., & Murata, M. (2018). NMR Studies on Natural Product—Stereochemical Determination and Conformational Analysis in Solution and in Membrane. In Modern NMR in Life Science (pp. 389-411). Springer, Singapore.
  • Zhou, Y. G. (2011). Recent developments in enantio-and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 9(2), 333-344. [Link]

  • Beller, M., & Ren, T. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews, 44(12), 3981-4011. [Link]

  • Li, X., & Noyori, R. (2007). A stereochemically well-defined rhodium (III) catalyst for asymmetric transfer hydrogenation of ketones. Organic letters, 9(26), 5429-5432. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

  • qnawire. (2025). [Chemistry] Name the alkenes that yield 3 methylheptane on catalytic hydrogenation. YouTube. [Link]

  • Elsevier. (n.d.). Catalytic Hydrogenation of Ketones. [Link]

  • ResearchGate. (n.d.). Kinetic studies of ketone hydrogenation over Raney nickel catalyst. [Link]

  • Rosiak, A., et al. (2008). Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Rhodium Block Copolymer Complexes in Aqueous Micelles. Synlett, 2008(12), 1833-1836. [Link]

  • MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of aliphatic cyclic ketones catalysed by (R)-Cat1. [Link]

  • Li, H., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2596. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • ResearchGate. (n.d.). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. [Link]

  • Macmillan Group. (n.d.). Organocatalytic Transfer Hydrogenation of Cyclic Enones. [Link]

  • Oreate AI. (2025). Unlocking the Secrets of Ketone Hydrogenation: A Journey Into Stereoselectivity. [Link]

  • Nanalysis. (n.d.). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. [Link]

  • ResearchGate. (n.d.). Analysis of neurosterols by GC-MS and LC-MS/MS. [Link]

  • Organic Chemistry. (2021). Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • ACS Publications. (2024). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. [Link]

  • MDPI. (n.d.). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. [Link]

  • PubMed. (n.d.). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. [Link]

  • Trends in Pharmaceutical Sciences. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. [Link]

  • Catalyst University. (2016). Catalytic Hydrogenation: Theory, Mechanism, and Examples. YouTube. [Link]

  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • Canadian Science Publishing. (n.d.). STEREOCHEMICAL STUDIES: VII. HYDROGENATION OF SOME STEROIDAL KETONES OVER ADAMS' CATALYST. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • MDPI. (n.d.). GC-MS Analysis and Bioactivities of the Essential Oil of Suaeda aegyptiaca. [Link]

  • ACS Publications. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. [Link]

  • Wikipedia. (n.d.). Raney nickel. [Link]

  • Organic Syntheses. (n.d.). Raney Nickel. [Link]

  • Bartleby. (2021). Please name the alkenes that yield 3-methylheptane on the catalytic hydrogenation. [Link]

  • The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]

Sources

The Versatile Scaffold: 3-Methylcycloheptanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Seven-Membered Ring

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique chemical space is perpetual. The seven-membered carbocyclic ring of 3-methylcycloheptanone presents a compelling, flexible, yet constrained framework. This structural feature is particularly advantageous for orienting substituents in three-dimensional space, a critical factor in designing potent and selective therapeutic agents. The inherent chirality at the 3-position, especially in the form of (R)-3-methylcycloheptanone, introduces a vital stereochemical element for precise molecular recognition by biological targets.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in medicinal chemistry. We will explore its role as a chiral building block, delve into key synthetic transformations, and provide detailed protocols for its utilization in the synthesis of bioactive molecules.

Strategic Importance in Drug Discovery

The lipophilic nature of the cycloheptyl ring can contribute to favorable pharmacokinetic properties, such as enhanced membrane permeability and metabolic stability. While specific blockbuster drugs directly featuring a simple this compound core are not prevalent, its true value lies in its utility as a versatile starting material and scaffold. The ketone functionality serves as a reactive handle for a plethora of chemical transformations, enabling the construction of complex molecular architectures. Potential therapeutic areas for molecules derived from this scaffold include:

  • Oncology: As a template for novel cytotoxic agents or inhibitors of protein-protein interactions.

  • Inflammation and Immunology: Serving as a core for the development of kinase inhibitors or modulators of inflammatory pathways.

  • Infectious Diseases: As a foundational element for the synthesis of new antibacterial or antiviral compounds.

Asymmetric Synthesis of the Chiral Core: (R)-3-Methylcycloheptanone

The enantiopurity of the starting material is often paramount in medicinal chemistry. The asymmetric synthesis of (R)-3-methylcycloheptanone can be effectively achieved through organocatalyzed Michael addition, a cornerstone of modern asymmetric synthesis.

Protocol 1: Asymmetric Michael Addition for the Synthesis of (R)-3-Methylcycloheptanone

This protocol is based on the principle of using a chiral amine catalyst to facilitate the enantioselective addition of a methyl group equivalent to a prochiral α,β-unsaturated cycloheptenone.

Reaction Scheme:

Asymmetric_Michael_Addition start 2-Cycloheptenone product (R)-3-Methylcycloheptanone start->product Organocatalyzed Michael Addition reagents + MeLi / CuI + Chiral Amine Catalyst

Caption: Organocatalytic synthesis of (R)-3-methylcycloheptanone.

Materials:

  • 2-Cycloheptenone

  • Methyllithium (MeLi)

  • Copper(I) iodide (CuI)

  • Chiral amine catalyst (e.g., a derivative of prolinol)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amine catalyst in the anhydrous solvent.

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of methyllithium, followed by the addition of copper(I) iodide. Stir the mixture until a homogenous solution is formed.

  • Substrate Addition: Slowly add a solution of 2-cycloheptenone in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain enantiomerically enriched (R)-3-methylcycloheptanone.

Causality: The chiral amine catalyst forms a chiral enamine intermediate with the cycloheptenone, which then directs the stereoselective addition of the methyl group from the organocuprate reagent. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Key Synthetic Transformations and Protocols

The ketone functionality of this compound is a gateway to a diverse range of chemical modifications. The following sections detail key reactions and provide step-by-step protocols.

Baeyer-Villiger Oxidation: Accessing Chiral Lactones

A pivotal transformation of (R)-3-methylcycloheptanone is the Baeyer-Villiger oxidation, which converts the seven-membered ketone into a chiral ε-lactone, specifically (R)-4-methyl-oxepan-2-one. This lactone is a highly valuable and versatile intermediate in the synthesis of numerous natural products and pharmaceuticals.[1]

Baeyer_Villiger_Oxidation start (R)-3-Methylcycloheptanone product (R)-4-Methyl-oxepan-2-one start->product Baeyer-Villiger Oxidation reagents + m-CPBA

Caption: Baeyer-Villiger oxidation of (R)-3-methylcycloheptanone.

Materials:

  • (R)-3-Methylcycloheptanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve (R)-3-methylcycloheptanone (1.0 eq) in dichloromethane (0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.5 eq) portion-wise to the stirred solution.

  • Reaction Progression: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude lactone, (R)-4-methyl-oxepan-2-one, by flash column chromatography.

Causality: The peroxy acid delivers an oxygen atom that inserts between the carbonyl carbon and the more substituted adjacent carbon, leading to the formation of the lactone. The reaction proceeds with retention of stereochemistry at the migrating center.

Application in Natural Product Synthesis: Aurantiamide Acetate

The chiral lactone, (R)-4-methyl-oxepan-2-one, is a key building block in the synthesis of the natural product aurantiamide acetate. The synthesis involves the ring-opening of the lactone with an appropriate amine, followed by further functionalization.[1]

Reductive Amination: Introducing Nitrogen Functionality

Reductive amination is a powerful method for converting ketones into amines, a crucial functional group in a vast number of pharmaceuticals. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Reductive_Amination start This compound product N-substituted-3-methylcycloheptanamine start->product Reductive Amination reagents + R-NH₂ + Reducing Agent

Caption: Reductive amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in the chosen solvent.

  • Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reducing Agent Addition: Add the reducing agent (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amine product by flash column chromatography.

Causality: The reaction proceeds through the formation of an iminium ion intermediate, which is then selectively reduced by the mild hydride reagent. Sodium triacetoxyborohydride is often preferred due to its selectivity and tolerance of acidic conditions.

Nucleophilic Addition: Creating New Stereocenters

Nucleophilic addition to the carbonyl group of this compound, for instance, using Grignard reagents, allows for the formation of new carbon-carbon bonds and the creation of tertiary alcohols. This reaction can introduce additional stereocenters, further increasing the molecular complexity.

Grignard_Reaction start This compound product 1-R-3-methylcycloheptan-1-ol start->product Grignard Addition reagents + R-MgBr

Caption: Grignard reaction with this compound.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound in anhydrous THF. Cool the solution to 0 °C.

  • Grignard Reagent Addition: Add the Grignard reagent dropwise from the dropping funnel to the stirred solution of the ketone.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude tertiary alcohol by flash column chromatography.

Causality: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a new C-C bond. The stereochemical outcome of the addition can be influenced by the existing stereocenter at the 3-position.

Applications in Bioactive Molecule Synthesis: A Tabular Overview

While extensive libraries of bioactive compounds derived directly from this compound are not widely published, the utility of the cycloheptanone scaffold is evident in various medicinal chemistry programs. The following table summarizes the potential applications and the importance of the transformations discussed.

Starting Material Transformation Intermediate/Product Type Potential Therapeutic Application Key Advantages of the Scaffold
(R)-3-MethylcycloheptanoneBaeyer-Villiger OxidationChiral Lactones (e.g., (R)-4-Methyl-oxepan-2-one)Natural Product Synthesis, Antitumor agentsIntroduction of stereochemistry early in the synthesis.
This compoundReductive AminationSubstituted CycloheptylaminesCNS disorders, Kinase inhibitorsAccess to diverse amine libraries for SAR studies.
This compoundNucleophilic AdditionTertiary CycloheptanolsAntiviral, Anticancer agentsCreation of new stereocenters and complex 3D structures.

Conclusion

This compound, particularly its chiral (R)-enantiomer, represents a valuable and underutilized scaffold in medicinal chemistry. Its flexible seven-membered ring and the presence of a reactive ketone handle provide a versatile platform for the synthesis of complex and stereochemically rich molecules. The protocols detailed in this application note for key transformations such as Baeyer-Villiger oxidation, reductive amination, and nucleophilic addition offer a practical guide for researchers to harness the potential of this building block in their drug discovery endeavors. Further exploration of this scaffold is warranted to unlock its full potential in the development of novel therapeutics.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Baeyer-Villiger Oxidation (BVO) Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: 3 (Advanced Research Support) Subject: Troubleshooting Cyclic Ketone Oxidation Workflows

Mission Statement

Welcome to the Advanced Synthesis Support Center. This guide is not a textbook; it is a diagnostic engine designed for researchers facing stalling yields, regioselectivity inversions, or scale-up hazards during Baeyer-Villiger oxidations. We bridge the gap between classical carbocation theory and modern process chemistry.

Visual Diagnostic: The BVO Decision Matrix

Before altering your reaction parameters, identify your bottleneck using the logic flow below.

BV_Troubleshooting Start Start: Identify Issue Stall Incomplete Conversion Start->Stall Regio Wrong Regioisomer Start->Regio SideRxn Side Reactions (Epoxidation/Hydrolysis) Start->SideRxn CheckWater Check Water Content Stall->CheckWater Reaction stops <50% StericCheck Check Sterics vs Electronics Regio->StericCheck Unexpected migration BufferCheck Is System Buffered? SideRxn->BufferCheck Product degrading LewisAcid Add Lewis Acid (Sc(OTf)3 / BF3) CheckWater->LewisAcid System is dry SwitchOxidant Switch to BVMO (Enzymatic) StericCheck->SwitchOxidant Need anti-Criegee product AddBase Add NaHCO3 (Prevent Transesterification) BufferCheck->AddBase Acidic pH detected

Figure 1: Diagnostic logic flow for isolating failure modes in Baeyer-Villiger oxidations.

Module 1: Kinetic Stalling & Conversion Failures

User Query: "My reaction with mCPBA stalls at 60% conversion. Adding more oxidant doesn't push it to completion. Why?"

Technical Analysis: The BVO mechanism involves two distinct steps: nucleophilic addition to form the Criegee intermediate, and the migration (rearrangement) step.[1][2] Stalling usually indicates that the addition step is thermodynamically unfavorable or reversible due to steric hindrance, or that the migration step is kinetically inhibited.

Troubleshooting Protocol:

  • The "Water Brake" Effect:

    • Causality: Water competes with the peracid for the carbonyl, forming a hydrate (gem-diol) which is inert to oxidation.

    • Solution: Ensure strictly anhydrous conditions. If using

      
      , switch to Urea-Hydrogen Peroxide (UHP) adduct or high-concentration peroxide in HFIP (Hexafluoroisopropanol). HFIP activates the peroxide via hydrogen bonding, significantly accelerating the addition step [10].
      
  • Lewis Acid Activation (The "Turbo" Switch):

    • If the ketone is sterically encumbered (e.g., adamantane derivatives), mCPBA alone may not be electrophilic enough.

    • Protocol: Introduce 5 mol%

      
       or 
      
      
      
      . These coordinate to the carbonyl oxygen, lowering the LUMO energy and facilitating peracid attack [10].
ParameterStandard Condition"Turbo" Condition
Oxidant mCPBA (1.2 equiv)

(30%) or UHP
Solvent DCMHFIP or MeCN
Catalyst None

(5 mol%)
Time 12-24 h1-4 h
Module 2: Regioselectivity & Migratory Aptitude

User Query: "I expected the tertiary carbon to migrate, but I isolated the product from the secondary carbon migration. Is the rule wrong?"

Technical Analysis: The classic migratory aptitude (


) is driven by the ability of the migrating group to stabilize the developing positive charge in the transition state.[2] However, this is subject to Stereoelectronic Control .

The Primary Stereoelectronic Effect: For migration to occur, the migrating bond must be anti-periplanar to the breaking O-O bond in the Criegee intermediate [8].[3]

Troubleshooting Protocol:

  • Analyze Conformational Lock:

    • In rigid cyclic systems (like steroids or bridged bicycles), the Criegee intermediate may form a single conformer where the "better" migrating group is not anti-periplanar to the leaving carboxylate.

    • Action: If the chemical outcome is locked by sterics, you must switch to Enzymatic BVO (BVMOs) . Enzymes like Cyclohexanone Monooxygenase (CHMO) can dictate regioselectivity through active site geometry rather than intrinsic electronic aptitude [12].

  • Electronic "Cheats":

    • Electron-Donating Groups (EDGs) on a substituent increase its migratory aptitude.

    • Electron-Withdrawing Groups (EWGs) decrease it.

    • Example: A para-methoxy phenyl group will migrate faster than a secondary alkyl group, defying the standard order.

Module 3: Side Reactions & Safety (Critical)

User Query: "My product yield is low, and the NMR shows a complex mixture. Also, is it safe to scale this up to 100g?"

Technical Analysis: Two main killers in BVO are Transesterification and Epoxidation .

Troubleshooting Protocol:

  • The "Self-Cannibalizing" Product:

    • Issue: The lactone product is an ester.[1][2][3] In the presence of the acidic byproduct (e.g., m-chlorobenzoic acid), the lactone can undergo acid-catalyzed hydrolysis or transesterification (especially with alcohol solvents).

    • Solution: Always buffer mCPBA reactions with solid

      
       or 
      
      
      
      (2-3 equivalents). This neutralizes the acid byproduct in situ [1].
  • Chemoselectivity (Alkene vs. Ketone):

    • mCPBA is also an epoxidizing agent.[2][4][5]

    • Rule of Thumb: BVO is generally faster than epoxidation for electron-deficient alkenes but slower for electron-rich alkenes.

    • Fix: If you have an electron-rich double bond, protect it, or use a nucleophilic oxidant (like basic

      
      ) if the ketone is sensitive.
      
  • Process Safety - The DMF Hazard:

    • CRITICAL WARNING: Never dissolve mCPBA in DMF (Dimethylformamide).

    • Reason: This mixture is known to be shock-sensitive and can explode exothermically. The induction period can be deceptive [15, 17].[1][6]

    • Scale-Up Protocol: For >100g scales, avoid mCPBA due to the massive solid waste (m-chlorobenzoic acid). Transition to

      
       with a catalyst or use Magnesium Monoperoxyphthalate (MMPP) , which is safer and water-soluble [1].
      
Module 4: The Enzymatic Alternative (Green Chemistry)

User Query: "I need high enantioselectivity for a chiral lactone. Chemical oxidants are giving me a racemate."

Technical Analysis: Chemical BVO is stereospecific (retention of configuration) but not enantioselective if the starting material is prochiral. Baeyer-Villiger Monooxygenases (BVMOs) are the industry standard for chiral synthesis.

Workflow Visualization:

BVMO_Cycle Enz BVMO (FAD) Red Reduced (FADH2) Enz->Red + NADPH Peroxy Peroxy- Flavin Red->Peroxy + O2 Criegee Criegee Interm. Peroxy->Criegee + Ketone Criegee->Enz - Lactone - H2O

Figure 2: The catalytic cycle of BVMOs.[7] Note the requirement for NADPH regeneration.

Implementation Guide:

  • Enzyme: Recombinant E. coli expressing CHMO.

  • Cofactor Recycling: Add a glucose/glucose dehydrogenase (GDH) system to recycle NADPH.

  • Substrate Inhibition: Do not dump all substrate at once. Use a fed-batch approach (slow dosing) to prevent enzyme inhibition [14].

References
  • AdiChemistry. "Baeyer Villiger Oxidation - Mechanism, Migratory Aptitude & Examples." AdiChemistry. [Link][2][7]

  • Chemistry Steps. "Baeyer-Villiger Oxidation Mechanism and Migratory Aptitude." Chemistry Steps. [Link]

  • Master Organic Chemistry. "m-CPBA (meta-chloroperoxybenzoic acid)." Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. "Baeyer-Villiger Oxidation." Organic Chemistry Portal. [Link]

  • Wikipedia. "Baeyer–Villiger oxidation."[6] Wikipedia.[6] [Link]

  • Stack Exchange. "Migratory aptitude in Baeyer-Villiger reaction." Chemistry Stack Exchange. [Link]

  • Royal Society of Chemistry. "Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products." RSC Advances. [Link]

  • ACS Catalysis. "Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts." ACS Catalysis. [Link]

  • MDPI. "Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases." MDPI. [Link]

  • NRO Chemistry. "Baeyer-Villiger oxidation: Mechanism & Examples." NRO Chemistry. [Link]

  • Organic Process Research & Development. "Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation." ACS Publications.[8] [Link]

  • Organic Process Research & Development. "Safer Preparation of m-CPBA/DMF Solution in Pilot Plant." ACS Publications.[8] [Link]

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Technical Support Center: Purification of 3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methylcycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this valuable synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

I. Understanding the Impurity Profile of this compound

Effective purification begins with a thorough understanding of the potential impurities that may be present in your crude this compound. The nature of these impurities is intrinsically linked to the synthetic route employed. Two common pathways to this compound are the Dieckmann cyclization and the hydrogenation of 3-methyl-2-cyclohepten-1-one.

A. Impurities from Dieckmann Cyclization

The Dieckmann cyclization of diethyl 3-methylheptanedioate is a powerful method for constructing the cycloheptanone ring. However, the starting material is asymmetrical, which can lead to the formation of two different enolates and, consequently, a mixture of positional isomers after cyclization, hydrolysis, and decarboxylation.[1][2]

Common Impurities:

  • Positional Isomers: The primary impurities are often the isomeric ketones: 2-methylcycloheptanone and 4-methylcycloheptanone.[1] Their similar boiling points and polarities can make them challenging to separate from the desired this compound.

  • Unreacted Starting Material: Diethyl 3-methylheptanedioate.

  • Byproducts of Incomplete Reaction: The intermediate β-keto esters (2-carboethoxy-3-methylcycloheptanone, 4-carboethoxy-3-methylcycloheptanone, and 5-carboethoxy-2-methylcycloheptanone) may persist if hydrolysis and decarboxylation are not driven to completion.

B. Impurities from Hydrogenation of 3-Methyl-2-cyclohepten-1-one

Catalytic hydrogenation of the corresponding α,β-unsaturated ketone is another common synthetic route. The impurity profile for this method is generally different from that of the Dieckmann cyclization.

Common Impurities:

  • Unreacted Starting Material: 3-methyl-2-cyclohepten-1-one. Its presence indicates an incomplete reaction.

  • Over-hydrogenation Product: 3-methylcycloheptanol. This can form if the reaction is not carefully controlled.

  • Byproducts from Catalyst Decomposition: Depending on the catalyst and reaction conditions, side reactions can lead to various byproducts.[3]

II. Troubleshooting Guide: Purification Strategies

This section provides a question-and-answer formatted troubleshooting guide to address specific issues you may encounter during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My initial GC-MS analysis shows multiple peaks with very similar retention times and mass spectra to my desired this compound. What are these likely to be and how can I separate them?

A1: You are likely observing positional isomers (2-methylcycloheptanone and 4-methylcycloheptanone) if you used a Dieckmann cyclization route. These isomers have very similar physical properties, making them difficult to separate by standard distillation.

Recommended Action:

  • Fractional Distillation under Reduced Pressure: While challenging, a carefully executed fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) under reduced pressure can achieve separation. The lower pressure allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.[4][5] Monitor the fractions closely by GC analysis.

  • Preparative Gas Chromatography (Prep-GC): For high-purity samples on a smaller scale, preparative GC is an excellent, albeit more resource-intensive, option.[6][7]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Normal-phase preparative HPLC can also be effective in separating these isomers.[8][9][10]

Q2: My NMR spectrum shows a persistent resonance in the olefinic region, even after purification. What is this impurity and how do I remove it?

A2: This is a strong indication of unreacted 3-methyl-2-cyclohepten-1-one from an incomplete hydrogenation reaction.

Recommended Action:

  • Repeat the Hydrogenation: The most straightforward solution is to subject the partially purified product to the hydrogenation conditions again to drive the reaction to completion.

  • Chemical Purification: If repeating the hydrogenation is not feasible, you can use a chemical method to remove the unsaturated ketone. One effective technique is to form a water-soluble bisulfite adduct.[11]

Q3: I observe a broad peak in my IR spectrum around 3300-3500 cm⁻¹ and a corresponding signal in my ¹H NMR that disappears upon a D₂O shake. What is this impurity?

A3: This is indicative of the over-hydrogenation product, 3-methylcycloheptanol.

Recommended Action:

  • Column Chromatography: A carefully packed silica gel column can effectively separate the more polar alcohol from the ketone. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increasing the polarity should provide good separation.

  • Oxidation: If the concentration of the alcohol is significant and you wish to convert it to the desired ketone, a mild oxidation (e.g., with PCC or a Swern oxidation) can be performed, followed by a final purification step.

III. Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key purification techniques discussed.

A. Protocol for Fractional Distillation under Reduced Pressure

This protocol is designed for the separation of positional isomers of this compound.

Equipment:

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus, ensuring all joints are well-sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Charge the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar.

  • Apply Vacuum: Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Gently heat the flask while stirring. Observe the reflux line as it slowly ascends the fractionating column.

  • Collect Fractions: Collect the distillate in separate fractions. The temperature should remain relatively constant during the collection of a pure fraction.

  • Analyze Fractions: Analyze each fraction by GC to determine the composition and pool the fractions containing the desired product in high purity.

B. Protocol for Column Chromatography

This protocol is suitable for removing more polar or less polar impurities, such as 3-methylcycloheptanol or unreacted starting materials.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Solvents (e.g., hexane, ethyl acetate)

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 95:5 hexane:ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Monitor the fractions by TLC or GC to identify those containing the pure this compound.

IV. Data Presentation and Visualization

Physical Properties of this compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₄O126.20~185-187 (est.)
2-MethylcycloheptanoneC₈H₁₄O126.20~184-186 (est.)
4-MethylcycloheptanoneC₈H₁₄O126.20~186-188 (est.)
3-Methyl-2-cyclohepten-1-oneC₈H₁₂O124.18~80-82 @ 10 mmHg
3-MethylcycloheptanolC₈H₁₆O128.21~195-197
Diethyl 3-methylheptanedioateC₁₂H₂₂O₄230.30~270-272

Note: Boiling points are estimates at atmospheric pressure unless otherwise noted and can vary. The similarity in boiling points of the isomeric ketones highlights the need for efficient fractional distillation.

Troubleshooting Logic Diagram

Purification_Troubleshooting cluster_gcms GC-MS Troubleshooting cluster_nmrir NMR/IR Troubleshooting start Crude this compound gc_ms Initial GC-MS Analysis start->gc_ms nmr_ir Initial NMR/IR Analysis start->nmr_ir multiple_peaks Multiple Isomeric Peaks? gc_ms->multiple_peaks olefinic_peak Olefinic Peak Present? nmr_ir->olefinic_peak hydroxyl_peak Hydroxyl Peak Present? nmr_ir->hydroxyl_peak fractional_distillation Fractional Distillation (Reduced Pressure) multiple_peaks->fractional_distillation Yes prep_gc Preparative GC multiple_peaks->prep_gc Yes (High Purity) pure_product Pure this compound fractional_distillation->pure_product prep_gc->pure_product rehydrogenate Repeat Hydrogenation olefinic_peak->rehydrogenate Yes bisulfite Bisulfite Wash olefinic_peak->bisulfite Yes (Alternative) column_chrom Column Chromatography hydroxyl_peak->column_chrom Yes rehydrogenate->pure_product bisulfite->pure_product column_chrom->pure_product

Caption: A flowchart illustrating the decision-making process for purifying this compound based on initial analytical data.

V. Spectroscopic Identification of Impurities

Accurate identification of impurities is crucial for selecting the appropriate purification strategy. Here are key spectroscopic features to look for:

  • ¹H NMR:

    • This compound: A characteristic doublet for the methyl group.

    • 3-Methyl-2-cyclohepten-1-one: A signal in the olefinic region (typically 5.5-7.0 ppm).

    • 3-Methylcycloheptanol: A broad singlet for the hydroxyl proton (disappears with a D₂O shake) and a signal for the proton on the carbon bearing the hydroxyl group.

  • ¹³C NMR:

    • This compound: A carbonyl signal around 210-215 ppm.

    • 3-Methyl-2-cyclohepten-1-one: Two signals in the sp² region (typically 120-160 ppm) in addition to the carbonyl signal.

  • IR Spectroscopy:

    • This compound: A strong C=O stretch around 1700-1715 cm⁻¹.

    • 3-Methyl-2-cyclohepten-1-one: A C=O stretch at a lower frequency (around 1670-1680 cm⁻¹) due to conjugation, and a C=C stretch around 1620-1640 cm⁻¹.

    • 3-Methylcycloheptanol: A broad O-H stretch around 3200-3600 cm⁻¹.

  • Mass Spectrometry:

    • All C₈H₁₄O isomers will have the same molecular ion peak (m/z = 126). Fragmentation patterns can help distinguish them, although they may be very similar.[12][13] The presence of a molecular ion at m/z = 124 would indicate 3-methyl-2-cyclohepten-1-one, while a peak at m/z = 128 would suggest 3-methylcycloheptanol.

VI. Safety Precautions

When handling this compound and its related compounds, it is essential to follow standard laboratory safety procedures.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Sources

Technical Support Center: Stabilizing 3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Methylcycloheptanone CAS: 933-17-5 (Racemic) / Specific enantiomers vary Chemical Class: Cyclic Ketone / Chiral Building Block Support Level: Tier 3 (Advanced Research & Development)[1][2]

Executive Summary: The Stability Profile

This compound is a high-boiling (approx. 190–195°C estimated) cyclic ketone often used as a chiral intermediate in pharmaceutical synthesis.[2] While kinetically stable under ambient conditions, it possesses specific vulnerabilities that compromise its integrity during long-term storage:

  • Racemization: The chiral center at C3 is susceptible to acid/base-catalyzed enolization, leading to loss of optical purity.[2][3]

  • Autoxidation: The

    
    -methylene positions (C2 and C7) are prone to radical attack by atmospheric oxygen, forming hydroperoxides.[2][3]
    
  • Photolysis: Like many cyclic ketones, it undergoes Norrish Type I cleavage upon UV exposure, leading to ring-opening or decarbonylation.[2][3]

This guide provides a self-validating storage protocol designed to mitigate these specific degradation vectors.

Troubleshooting Guide (FAQ)

Q1: My clear liquid has developed a yellow tint. Is it still usable?

Diagnosis: Early-stage Autoxidation or Aldol Condensation. The yellow color typically indicates the formation of conjugated enones or dicarbonyls resulting from autoxidation.[2] In the presence of trace moisture or acids, this compound can also undergo self-aldol condensation, forming higher molecular weight oligomers (dimers) that are chromophores.[2][3]

  • Action: Run a Thin Layer Chromatography (TLC) or GC-MS.

    • If <2% impurity:[1] Distill under high vacuum (>10 mmHg recommended due to high BP) to recover pure material.[2][3]

    • If >5% impurity:[1] Discard.[2][3] The peroxides formed during oxidation are potential explosion hazards during distillation.[2]

Q2: The optical rotation of my stored sample has decreased. Why?

Diagnosis: Racemization via Enolization. This is the most critical failure mode for chiral applications.[2] Even neutral glass surfaces can sometimes catalyze keto-enol tautomerism over months.[2]

  • Mechanism: The proton at C3 (and C2) is acidic.[2] Removal of the

    
    -proton yields an achiral enol intermediate.[2] Reprotonation occurs non-stereoselectively, resulting in a racemic mixture.[2][3]
    
  • Prevention: Avoid storage in protic solvents (methanol/ethanol).[2][3] Store as a neat liquid or in non-polar hydrocarbon solvents (e.g., hexane) over molecular sieves to remove trace water/acids.[2][3]

Q3: Can I store this in standard polyethylene (PE) bottles?

Diagnosis: Permeation and Leaching Risk. No.[2][3] Cyclic ketones are excellent solvents and can swell plastics, leaching plasticizers (phthalates) into your sample.[2][3] Furthermore, PE is permeable to oxygen over long periods.[2][3]

  • Requirement: Use Borosilicate Glass (Type I) or Teflon (PTFE) containers only.

Deep Dive: Degradation Pathways

The following diagram illustrates the two primary degradation routes: Photochemical Cleavage (Light-induced) and Autoxidation (Air-induced).[2]

degradation_pathways Start This compound UV UV Light (hν) (n -> π* transition) Start->UV Oxygen Atmospheric O2 (Radical Initiator) Start->Oxygen Norrish Norrish Type I Biradical Intermediate UV->Norrish RingOpen Ring Opening (Alkenals) Norrish->RingOpen Isomerization Decarb Decarbonylation (-CO) Norrish->Decarb Loss of CO Radical α-Peroxy Radical Oxygen->Radical Hydroperoxide α-Hydroperoxide Radical->Hydroperoxide H-abstraction Dicarboxylic Ring Cleavage (Methyl-pimelic acid) Hydroperoxide->Dicarboxylic Chain Scission

Figure 1: Mechanistic pathways for the degradation of cyclic ketones under environmental stress.

Standard Operating Procedure (SOP): Long-Term Storage

To maintain purity >99% and enantiomeric excess (ee) >98% for periods exceeding 12 months, strictly adhere to the "Argon Overlay" technique.

Storage Matrix
ParameterShort-Term (< 1 Month)Long-Term (> 6 Months)Critical Reason
Temperature 4°C (Refrigerated)-20°C (Freezer)Slows kinetic rate of autoxidation and racemization.[1][2]
Atmosphere Nitrogen FlushArgon Overlay Argon is denser than air, creating a stable "blanket" on the liquid surface; Nitrogen can diffuse away more easily.[1][3]
Container Amber Glass VialAmber Glass w/ Teflon LinerAmber glass blocks UV light (200-400nm) preventing Norrish reactions.[1][2]
Additives NoneActivated 3Å SievesScavenges trace moisture that catalyzes aldol condensation.[1]
Protocol: The Argon Overlay Technique
  • Preparation: Dry the this compound over activated MgSO₄ if water content is >0.1%. Filter into a clean Amber Borosilicate Vial .

  • The Purge: Insert a long-needle connected to an Argon line into the vial, positioning the tip 1 cm above the liquid surface.[2]

  • The Blanket: Flow Argon gently (low PSI) for 30-60 seconds. You are displacing the lighter air/oxygen upwards.[2]

  • The Seal: While the gas is still flowing, rapidly withdraw the needle and immediately seal with a Teflon-lined screw cap .[2] Parafilm the outer rim for a secondary seal.[2]

  • Validation: Before next use, check for "pop" sound upon opening (indicates seal integrity) or test a small aliquot with starch-iodide paper to rule out peroxides.[2][3]

Impurity Management & Safety

Peroxide Detection (Self-Validating Step)

Cyclic ketones stored for >6 months without stabilizers must be tested for peroxides before heating or distillation.[2]

  • Test: Acidified Potassium Iodide (KI) or commercial peroxide strips.[2][3]

  • Result: Dark blue/purple indicates peroxides.[2][3]

  • Remediation: Wash the organic phase with 10% aqueous Sodium Bisulfite (NaHSO₃) or Ferrous Sulfate (FeSO₄) until the test is negative.[2]

Handling Precautions
  • Flash Point: ~43–45°C (Estimated based on acyclic isomers).[2][3] Treat as a Flammable Liquid .[2][3]

  • Skin: Lipophilic nature allows rapid dermal absorption.[2][3] Wear nitrile gloves (0.11 mm minimum thickness).[2][3]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[2] [Link][2][3]

  • Berezin, E. T., et al.Autoxidation of Cyclic Ketones. Russian Chemical Reviews.
  • Turro, N. J.Modern Molecular Photochemistry. University Science Books. (Authoritative source on Norrish Type I cleavage in cyclic ketones).
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2][3] (Mechanisms of keto-enol tautomerism and racemization).

Sources

Technical Support Center: Scaling Up 3-Methylcycloheptanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: SC-MCH-001 Subject: Process Optimization & Troubleshooting for Scale-Up

Executive Summary: Route Selection

Before troubleshooting, confirm your synthetic pathway. For scale-up (>100g to kg scale), we strongly recommend Pathway A (Conjugate Addition) over Pathway B (Ring Expansion) due to safety profiles and thermodynamic control.

FeaturePathway A: Conjugate Addition Pathway B: Ring Expansion
Precursor 2-Cyclohepten-1-one3-Methylcyclohexanone
Reagent MeMgBr / Cu(I) cat.Diazomethane / TMS-Diazomethane
Safety Risk Moderate (Exotherm)High (Explosion/Toxicity)
Selectivity High (with additives)Low to Moderate (Regio-isomers)
Scalability Industrial Standard Flow Chemistry Only
Module 1: The Industrial Standard (Conjugate Addition)

Protocol: Copper-Catalyzed 1,4-Addition of Methyl Grignard to 2-Cyclohepten-1-one.

Q: Why am I observing significant amounts of the tertiary alcohol (1,2-addition product) instead of the ketone?

A: This is a classic "Hard vs. Soft" nucleophile mismatch. Methyl magnesium bromide (MeMgBr) is a "hard" nucleophile that prefers attacking the carbonyl carbon (C=O), leading to the 1,2-addition byproduct (1-methyl-2-cyclohepten-1-ol).

The Fix:

  • Catalyst Selection: You must use a Copper(I) source to transmetallate the Grignard into a "soft" organocuprate species in situ. We recommend CuI (Copper Iodide) or CuCN (Copper Cyanide) at 1–5 mol%.

  • The TMSCl Trick: Add Trimethylsilyl chloride (TMSCl) to the reaction mixture before adding the Grignard. TMSCl acts as a Lewis acid to activate the enone and rapidly traps the resulting enolate as a silyl enol ether, preventing equilibration and side reactions.

  • Temperature Control: Maintain internal temperature below -10°C during addition. 1,2-addition has a lower activation energy and dominates at higher temperatures.[1]

Q: The reaction exotherm is uncontrollable upon Grignard addition. How do I manage this at 1kg scale?

A: Grignard additions are notoriously exothermic. At bench scale, heat dissipation is fast; at kg scale, it is not.

  • Dosing Strategy: Switch from "dropwise" to controlled dosing pumps . Calibrate the rate to ensure the cooling jacket capacity exceeds the heat release rate (Qr < Qc).

  • Dilution: Dilute the Grignard reagent (e.g., 3M

    
     1M) to slow reaction kinetics and increase thermal mass.
    
  • Visual Check: Ensure the solution turns bright yellow (active cuprate species) and stays fluid. If it turns dark/black or sludgy, stirring efficiency is lost, creating "hot spots."

Visualization: Conjugate Addition Workflow

ConjugateAddition Start 2-Cyclohepten-1-one (Substrate) Intermed Silyl Enol Ether (Trapped Intermediate) Start->Intermed -20°C, Slow Add Byproduct 1,2-Addition (Tertiary Alcohol) Start->Byproduct High Temp / No Cu Reagents MeMgBr + CuI (cat) + TMSCl (Additive) Reagents->Intermed Hydrolysis Acidic Hydrolysis (H3O+) Intermed->Hydrolysis Product 3-Methylcycloheptanone (Target) Hydrolysis->Product

Caption: Figure 1. Optimized workflow for 1,4-addition using TMSCl trapping to suppress 1,2-addition byproducts.

Module 2: The Legacy Route (Ring Expansion)

Protocol: Tiffeneau-Demjanov rearrangement or Diazomethane insertion on 3-Methylcyclohexanone.

Q: I am getting a mixture of 3-methyl and 4-methyl isomers. Can I control the regioselectivity?

A: This is the inherent flaw of ring expansion on substituted cyclohexanones. The methylene group (:CH₂) from diazomethane can insert on either side of the carbonyl.

  • Mechanism: The migration depends on the electronic and steric nature of the

    
    -carbons.
    
  • Lewis Acid Tuning: Using Aluminum organometallics (MAD) or Scandium triflates can sometimes enhance regioselectivity by coordinating to the carbonyl and sterically blocking one side, but results vary by substrate batch.

  • Recommendation: If you require high isomeric purity (>98%), this route requires difficult downstream fractional distillation. Switch to Pathway A if possible.

Q: Safety Audit: Can we use Diazomethane at pilot scale?

A: Absolutely not in batch mode.

  • Hazard: Diazomethane is explosive, carcinogenic, and its precursors (like Diazald) are sensitizers.

  • Alternative: Use Trimethylsilyldiazomethane (TMSCHN₂) .[2] It is non-explosive and stable.

  • Process Change: If you must use diazomethane, you must employ Continuous Flow Chemistry . Generate diazomethane in situ in a micro-reactor and consume it immediately. Never store >100 mmol of diazomethane.

Visualization: Ring Expansion Regioselectivity Issues

RingExpansion Substrate 3-Methylcyclohexanone Transition Betaine Intermediate Substrate->Transition Reagent TMS-Diazomethane + Lewis Acid (BF3) Reagent->Transition PathA Migration of C2 (Less Hindered) Transition->PathA PathB Migration of C6 (More Hindered) Transition->PathB Prod3 4-Methylcycloheptanone (Isomer A) PathA->Prod3 Major (Often) Prod4 This compound (Target) PathB->Prod4 Minor (Often)

Caption: Figure 2. Divergent pathways in ring expansion leading to difficult-to-separate regioisomers.

Troubleshooting Matrix: Impurity Profiling

Use this table to diagnose issues based on GC/HPLC data.

SymptomProbable CauseCorrective Action
High 1,2-Adduct (Alcohol)Cu catalyst inactive or Temp too high.Use fresh CuI (white, not green). Cool to -20°C. Add TMSCl.
Dimerization (C14 species)Radical coupling of enolates.Reduce Cu loading. Ensure inert atmosphere (Argon/N2).
Low Conversion Grignard degradation (moisture).Titrate Grignard before use. Dry solvent to <50 ppm H2O.
Isomer Mixture (Ring Exp.)Lack of regiocontrol.Switch to Conjugate Addition route. Distillation requires >50 theoretical plates.
Silyl Enol Ether Persistence Incomplete hydrolysis.Increase hydrolysis time or acid strength (use 1N HCl, 2 hrs).
References
  • Conjug

    • Title: The Michael Addition Reaction and Conjugate Addition[3][4]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Ring Expansion Regioselectivity

    • Title: Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane[5][6]

    • Source: Organic Letters (via NIH/PubMed)
    • URL:[Link][6]

  • Scale-Up Safety Protocols

    • Title: Scale-Up Reactions: Safety & Risk Assessment[7]

    • Source: University of Illinois, Division of Research Safety
    • URL:[Link]

  • Synthesis of 2-Cyclohepten-1-one (Precursor)

    • Title: One-Carbon Ring Expansion of Cycloalkanones to Conjugated Cycloalkenones[8]

    • Source: Organic Syntheses, Vol. 59, p. 113 (1979)
    • URL:[Link]

Sources

Technical Support Center: Analytical Methods for 3-Methylcycloheptanone Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Methylcycloheptanone and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to ensure product stability, purity, and safety. Here, we synthesize technical protocols with field-proven insights to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to monitor the degradation of this compound?

A1: Monitoring the degradation of this compound, like any active pharmaceutical ingredient (API) or key intermediate, is crucial for several reasons. Degradation products can lead to a loss of product efficacy, the formation of potentially toxic impurities, and changes in the physical properties of the final product. Regulatory bodies, guided by standards such as the ICH Q1A(R2) guidelines, mandate forced degradation studies to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[1][2][3]

Q2: What are the primary analytical techniques for analyzing this compound and its degradants?

A2: The primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is highly effective due to the volatile nature of this compound and many of its likely degradation products.[4][5][6] HPLC is also a powerful tool, particularly when coupled with derivatization to enhance the detection of carbonyl compounds that lack a strong native chromophore.[7][8][9]

Q3: What kind of degradation products should I expect from this compound?

A3: Under stress conditions (e.g., acid/base hydrolysis, oxidation, heat), cyclic ketones can undergo various reactions. Expect to see products resulting from oxidation (e.g., ring-opening to form dicarboxylic acids), reduction (formation of 3-methylcycloheptanol), or other rearrangements. Forced degradation studies are essential to definitively identify these products in your specific matrix.[1][10]

Core Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for analyzing volatile and semi-volatile compounds like this compound.[6] Its high separation efficiency and the structural information provided by mass spectrometry make it ideal for separating and identifying unknown degradation products.

Visual Workflow: GC-MS Analysis for this compound Degradation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Forced Degradation Sample (e.g., acid, base, peroxide) Dilute Dilute in appropriate solvent (e.g., Hexane) Prep->Dilute Filter Filter through 0.22 µm PTFE syringe filter Dilute->Filter Inject Inject into GC-MS Filter->Inject Separate Separation on Capillary Column Inject->Separate Detect MS Detection (Scan or SIM mode) Separate->Detect Integrate Peak Integration Detect->Integrate Identify Identify Degradants (NIST Library Search) Integrate->Identify Quantify Quantify Parent & Degradants Identify->Quantify HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Stressed Sample Solution AddDNPH Add DNPH Reagent (in acidic Acetonitrile) Sample->AddDNPH React React at 40°C for 30 minutes AddDNPH->React Filter Filter into HPLC vial React->Filter Inject Inject onto Reverse-Phase Column Filter->Inject Separate Gradient Elution (ACN/Water) Inject->Separate Detect UV Detection at 360 nm Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify based on Calibrated Standards Integrate->Quantify

Sources

Validation & Comparative

Comparative Reactivity Guide: Cycloheptanone vs. Methyl-Cycloheptanones

[1]

Executive Summary

For researchers in drug discovery and organic synthesis, the seven-membered ring (cycloheptane) presents a unique challenge compared to the rigid cyclohexane system. While cyclohexane exists predominantly in a stable chair conformation, cycloheptanone and its methyl derivatives are characterized by high conformational mobility (pseudorotation).[1]

This guide analyzes how methyl substitution at the



Key Technical Differentiators
FeatureCycloheptanone (Unsubstituted)2-Methylcycloheptanone
Dominant Conformer Fluxional Twist-Chair (TC)Biased Twist-Chair (Methyl-Equatorial)
Pseudorotation Rapid (Low Barrier)Restricted (Steric Locking)
Reductive Selectivity Low (Face accessible from both sides)Moderate (Biased by Me-group)
Enolate Regiocontrol N/A (Symmetrical)High (Kinetic vs. Thermodynamic distinct)

Conformational Landscape: The "Seven-Membered Ring Problem"

Unlike the rigid chair of cyclohexane, cycloheptanone exists in a dynamic equilibrium of Twist-Chair (TC) and Twist-Boat (TB) forms. The carbonyl group prefers to be at the "isoclinal" position to minimize transannular interactions.

  • Cycloheptanone: The molecule undergoes rapid pseudorotation, meaning nucleophilic attack can occur from multiple trajectories with similar energy costs.

  • Methyl-Cycloheptanones: A methyl substituent imposes a conformational anchor .[1] In 2-methylcycloheptanone, the methyl group strongly prefers the equatorial-like position within the twist-chair framework to avoid 1,3-diaxial-like interactions with ring protons.[1]

Visualization: Conformational Locking Pathway

The following diagram illustrates how methyl substitution restricts the pseudorotation landscape, leading to distinct reactive conformers.

ConformationalAnalysisUnsubCycloheptanone(Fluxional)TC1Twist-Chair A(C=O Isoclinal)Unsub->TC1PseudorotationTC2Twist-Chair B(Mirror Image)Unsub->TC2PseudorotationTC1->TC2Low Barrier (< 2 kcal/mol)MeSub2-Methylcycloheptanone(Biased)LockedLocked Twist-Chair(Me-Equatorial)MeSub->LockedMajor Conformer(>90%)StericSteric Clash(Me-Axial)MeSub->StericMinor ConformerReactivityNucleophilic Attack(Biased Facial Selectivity)Locked->ReactivityDefines Stereoselectivity

Figure 1: Conformational locking mechanism. Methyl substitution at C2 destabilizes the pseudorotation pathway, forcing the ring into a specific twist-chair geometry that dictates subsequent reactivity.

Nucleophilic Addition: Carbonyl Reduction

The reduction of cycloheptanones with borohydrides (NaBH


Reactivity Profile
  • Cyclohexanone Analog: Reduction of 2-methylcyclohexanone yields predominantly the trans-alcohol (equatorial -OH) due to axial attack of the hydride.

  • 2-Methylcycloheptanone: The selectivity is lower than the 6-ring analog.[1] The flexibility of the 7-ring allows the substrate to distort during the transition state, reducing the energy difference between "axial" and "equatorial" attack.

    • Major Product: cis-2-methylcycloheptanol (Axial OH, Equatorial Me) is often favored under thermodynamic control, but kinetic reduction (NaBH

      
      ) typically yields a mixture favoring the trans-isomer (Equatorial OH).[1]
      
    • Mechanism: The hydride approaches from the less hindered face (anti to the methyl group).

Experimental Protocol: NaBH Reduction

Objective: Reduce 2-methylcycloheptanone to 2-methylcycloheptanol while assessing stereoisomer ratios.

Reagents:

  • Substrate: 2-Methylcycloheptanone (1.0 equiv)[1]

  • Reductant: Sodium Borohydride (NaBH

    
    , 0.5 equiv - 4 hydrides per mole)[1]
    
  • Solvent: Methanol (MeOH)

  • Quench: 1M HCl

Workflow:

  • Preparation: Dissolve 2-methylcycloheptanone (5.0 mmol) in anhydrous MeOH (15 mL) in a round-bottom flask. Cool to 0°C (ice bath) to maximize kinetic control.

  • Addition: Add NaBH

    
     (2.5 mmol) portion-wise over 10 minutes. Note: Gas evolution (
    
    
    ) will occur.
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1]

  • Quench: Carefully add 1M HCl dropwise until gas evolution ceases and pH < 7.

  • Workup: Evaporate MeOH under reduced pressure. Dilute residue with water (20 mL) and extract with Dichloromethane (3 x 15 mL).[1]

  • Analysis: Dry organic layer (

    
    ), filter, and concentrate. Analyze diastereomeric ratio (cis:trans) via 
    
    
    -NMR (look for carbinol proton signal splitting: axial protons appear as broad multiplets upfield, equatorial protons as narrower signals downfield).

Enolate Chemistry: Regioselective Alkylation

For drug development, functionalizing the

11
Kinetic vs. Thermodynamic Control

The flexibility of the 7-membered ring makes the energy difference between the two enolates smaller than in rigid systems, requiring strict temperature control.

ParameterKinetic Enolate (C7)Thermodynamic Enolate (C2)
Target Site Less substituted

-carbon (C7)
More substituted

-carbon (C2)
Base Required LDA (Lithium Diisopropylamide)NaOMe / NaOEt
Conditions -78°C, Aprotic solvent (THF)Reflux, Protic solvent (MeOH)
Product 2-Methyl-7-alkylcycloheptanone2,2-Dimethylcycloheptanone
Logic Diagram: Regioselective Alkylation

EnolatePathwayscluster_KineticKinetic Control (-78°C)cluster_ThermoThermodynamic Control (Reflux)Start2-MethylcycloheptanoneLDABase: LDA / THFStart->LDANaOMeBase: NaOMe / MeOHStart->NaOMeKinEnolateC7-Enolate(Less Substituted)LDA->KinEnolateFast DeprotonationKinProd2,7-DialkylcycloheptanoneKinEnolate->KinProd+ R-X (Electrophile)ThermEnolateC2-Enolate(More Substituted)NaOMe->ThermEnolateEquilibrationThermProd2,2-DialkylcycloheptanoneThermEnolate->ThermProd+ R-X (Electrophile)

Figure 2: Decision tree for regioselective functionalization of 2-methylcycloheptanone.

Protocol: Kinetic Alkylation (C7-Functionalization)

Objective: Selectively alkylate at the C7 position to avoid gem-dimethyl formation.[1]

  • Enolate Generation:

    • Flame-dry a flask under Argon.[1] Add anhydrous THF (20 mL) and diisopropylamine (1.1 equiv).

    • Cool to -78°C. Add n-Butyllithium (1.1 equiv) dropwise.[1] Stir 30 mins to form LDA.

    • Add 2-Methylcycloheptanone (1.0 equiv) dropwise over 15 mins.[1] Stir at -78°C for 45 mins. Critical: Low temperature prevents equilibration to the thermodynamic enolate.

  • Alkylation:

    • Add the alkyl halide (e.g., Methyl Iodide, 1.2 equiv) dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Workup:

    • Quench with saturated

      
      .[1] Extract with ether.[1]
      
    • Purify via column chromatography.[1]

References

  • Conform

    • Title: Conformational analysis of cycloheptanone and cycloheptanethione
    • Source: Journal of Molecular Structure: THEOCHEM (via ResearchG
    • URL:

  • Stereochemistry of Cyclic Ketone Reduction

    • Title: Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones (Compar
    • Source: Canadian Journal of Chemistry[2]

    • URL:

  • Enol

    • Title: Kinetic vs. Thermodynamic Enolates[3]

    • Source: Master Organic Chemistry[1]

    • URL:

  • Synthesis of Substituted Cycloheptanones

    • Title: Stereoselective allylation...[4] Construction of cis-fused cycloheptanones[4]

    • Source: University of Massachusetts Boston
    • URL:

Spectroscopic Analysis of 3-Methylcycloheptanone Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and asymmetric synthesis, 3-methylcycloheptanone presents a specific stereochemical challenge. Unlike its six-membered analog (cyclohexanone), the seven-membered ring exhibits high conformational mobility, existing in a dynamic equilibrium between Twist-Chair (TC) and Twist-Boat (TB) forms. This flexibility complicates standard spectroscopic assignment.

This guide compares the three primary methodologies for analyzing this compound isomers:

  • Vibrational Circular Dichroism (VCD): The gold standard for determining absolute configuration (

    
     vs. 
    
    
    
    ) in solution without crystallization.
  • Chiral NMR (with Shift Reagents): The most accessible method for determining enantiomeric excess (

    
    ).
    
  • Electronic Circular Dichroism (ECD) / Octant Rule: A rapid, qualitative screening tool.

Part 1: The Stereochemical Challenge

The core difficulty in analyzing this compound lies in distinguishing its enantiomers while accounting for its conformational landscape.

  • Isomers: The molecule possesses a single chiral center at C3, resulting in (

    
    )-3-methylcycloheptanone and (
    
    
    
    )-3-methylcycloheptanone.
  • Conformational Mobility: The cycloheptanone ring is flexible.[1] The Twist-Chair (TC) is generally the global minimum, but the Twist-Boat (TB) conformation is energetically accessible (approx. 2–3 kcal/mol difference).

  • Substituent Effect: The methyl group prefers the pseudo-equatorial position to minimize transannular interactions. Accurate spectroscopic assignment requires modeling both the ring conformation and the methyl group orientation.

Part 2: Comparative Spectroscopic Methodologies

Method A: Vibrational Circular Dichroism (VCD)

Status: Gold Standard for Absolute Configuration

VCD measures the differential absorption of left and right circularly polarized infrared light (


) during vibrational transitions. Unlike X-ray crystallography, it does not require a single crystal. Unlike ECD, it provides a rich "fingerprint" of the entire molecular skeleton.
Experimental Protocol
  • Sample Preparation: Dissolve 5–10 mg of this compound in

    
     150 
    
    
    
    L of CDCl
    
    
    or CCl
    
    
    .
    • Note: CCl

      
       is preferred for the carbonyl region (
      
      
      
      1700 cm
      
      
      ) as it is IR transparent, whereas CDCl
      
      
      is better for solubility.
    • Concentration: Target

      
       0.1 M.
      
  • Data Acquisition:

    • Instrument: Fourier Transform VCD (FT-VCD) spectrometer.

    • Resolution: 4 cm

      
      .
      
    • Scans: Accumulate 2000–4000 scans (approx. 1–2 hours) to resolve weak VCD signals (typically

      
       to 
      
      
      
      absorbance units).
  • Computational Modeling (Essential):

    • Perform a conformational search (Molecular Mechanics) to identify low-energy TC and TB conformers.

    • Optimize geometries using DFT (e.g., B3LYP/6-31G*).

    • Calculate rotational strengths and simulate VCD spectra.

  • Assignment: Compare the sign and intensity of the experimental Carbonyl stretch (

    
     1705 cm
    
    
    
    ) and the C-H bending regions (1300–1450 cm
    
    
    ) with the calculated spectra.
Method B: Chiral NMR (Lanthanide Shift Reagents)

Status: Best for Enantiomeric Excess (ee%)

Standard


H-NMR cannot distinguish enantiomers in an achiral solvent. Adding a Chiral Shift Reagent (CSR) creates transient diastereomeric complexes, splitting the signals of the 

and

isomers.
Experimental Protocol
  • Baseline Scan: Acquire a standard

    
    H-NMR of the pure ketone in CDCl
    
    
    
    . Note the methyl doublet at
    
    
    1.0 ppm.
  • Titration:

    • Add Eu(hfc)

      
        (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in increments (0.1 eq, 0.2 eq, etc.).
      
    • Mechanism:[2][3][4] The Europium coordinates to the carbonyl oxygen. The chiral camphorate ligands induce a magnetic environment difference between the

      
      -ketone and 
      
      
      
      -ketone complexes.
  • Analysis:

    • Observe the splitting of the C3-Methyl doublet.

    • Calculate

      
       using the integration ratio of the split peaks:
      
      
      
      
Method C: Electronic Circular Dichroism (ECD) & The Octant Rule

Status: Qualitative Screening

This method relies on the


 transition of the carbonyl group (

290–300 nm). The Octant Rule predicts the sign of the Cotton Effect (CE) based on the spatial distribution of substituents.[2][3]
  • Application: For this compound, the ring is divided into octants.[2][3][5]

  • Limitation: Because the ring is flexible, the methyl group can move between octants if the ring flips between TC and TB forms. This makes the Octant Rule less reliable for cycloheptanones than for rigid cyclohexanones. It should be used only for preliminary checks.

Part 3: Data Interpretation & Decision Matrix

The following table summarizes the performance of each method for this compound.

FeatureVCD Chiral NMR ECD / Octant Rule
Primary Output Absolute Configuration (

or

)
Enantiomeric Excess (

)
Qualitative Sign (+/-)
Sample State Liquid (Solution)Liquid (Solution)Liquid (Solution)
Sample Required ~10 mg~5 mg< 1 mg
Computational Need High (DFT required)NoneLow (Octant Model)
Reliability High (Fingerprint match)High (For purity)Medium (Conformation dependent)
Workflow Visualization

VCD_Workflow Start Unknown this compound Isomer Exp_Path Experimental Path Start->Exp_Path Comp_Path Computational Path Start->Comp_Path FTIR FTIR Measurement (Confirm Concentration) Exp_Path->FTIR Conf_Search Conformational Search (Twist-Chair vs Twist-Boat) Comp_Path->Conf_Search VCD_Exp VCD Spectrum Acquisition (4000 scans, 4cm-1 res) FTIR->VCD_Exp Compare Compare Exp. vs Calc. Spectra (Sign & Intensity) VCD_Exp->Compare DFT_Opt DFT Geometry Optimization (B3LYP/6-31G*) Conf_Search->DFT_Opt VCD_Calc Calculate Rotational Strengths (Boltzmann Averaging) DFT_Opt->VCD_Calc VCD_Calc->Compare Result Assign Absolute Configuration (R or S) Compare->Result

Figure 1: The dual-path workflow (Experimental vs. Computational) required for VCD analysis.

Part 4: Technical Recommendations

Handling Conformational Averaging

When performing the DFT calculations for VCD, you must account for the Boltzmann distribution.

  • This compound exists as a mixture of conformers at room temperature.

  • Protocol: Calculate the VCD spectrum for each low-energy conformer (within 3 kcal/mol of the global minimum). Weight the final theoretical spectrum based on their Boltzmann populations. Failure to do this will lead to a mismatch in the "fingerprint" region (1000–1400 cm

    
    ).
    
Solvent Selection for Chiral NMR

If the Eu(hfc)


 shift reagent causes line broadening that obscures the splitting:
  • Switch from CDCl

    
     to Benzene-d
    
    
    
    . The aromatic solvent often enhances the resolution of the diastereomeric complexes.
  • Ensure the sample is strictly anhydrous; water deactivates the lanthanide shift reagent.

Verification Link

For a detailed precedent on VCD analysis of cyclic ketones (including cycloheptanone derivatives), refer to the foundational work by Nafie et al. , which established the reliability of VCD for flexible rings.

References

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[6][7][8][9] Chemical Reviews. Link

  • Nafie, L. A. (2010). Vibrational Optical Activity: Principles and Applications. Wiley.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[10] Wiley-Interscience. (Authoritative source on cycloheptanone conformational analysis).

  • Lightner, D. A. (1991). The Octant Rule.[2][3][5][10] In: Circular Dichroism.[7][8][10][11] VCH Publishers. (Source for Octant Rule application to cyclic ketones).

  • BenchChem. (2025).[1] A Comparative Analysis of (R)-3-Methylcycloheptanone and Other Chiral Synthons.Link

Sources

Comparative study of different synthetic routes to 3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to 3-Methylcycloheptanone, designed for researchers and drug development professionals.

Executive Summary

This compound (CAS: 933-17-5) is a critical chiral building block in the synthesis of terpenes, fragrances, and bioactive macrocycles.[1] Its seven-membered ring imposes unique conformational constraints, making its stereoselective synthesis a valuable target.

This guide evaluates three distinct synthetic methodologies:

  • Organocuprate Conjugate Addition: The industry standard for regiochemical precision.

  • Classical Ring Expansion: A historical method utilizing diazomethane, useful for understanding regioselectivity limitations.

  • Asymmetric Catalytic Addition: The modern approach for generating high enantiomeric excess (ee).

Recommendation: For non-chiral bulk synthesis, Cu-Catalyzed Conjugate Addition is superior due to its exclusive regioselectivity. For chiral applications, the Asymmetric Catalytic route is required to avoid difficult resolutions.

Method A: Cu-Catalyzed Conjugate Addition (The Precision Route)

Scientific Rationale

The most reliable method to install a substituent at the 3-position of a cycloheptane ring is the 1,4-conjugate addition (Michael addition) of a methyl nucleophile to an


-unsaturated ketone. Unlike direct alkylation of cycloheptanone, which favors the 2-position (thermodynamic enolate) or 2,6-positions, conjugate addition locks the methyl group at the 3-position relative to the carbonyl.
Reaction Mechanism

The reaction utilizes a "soft" nucleophile, typically a lithium dimethylcuprate (Gilman reagent) or a methyl Grignard reagent modified with catalytic Copper(I) Iodide.[2] The organocopper species coordinates to the alkene


-system, transferring the methyl group to the 

-carbon.

ConjugateAddition Start 2-Cyclohepten-1-one Inter Cu-Enolate Intermediate Start->Inter 1,4-Addition (-78°C) Reagent MeMgBr + CuI (In situ Me2CuLi) Reagent->Inter Product This compound Inter->Product Protonation Quench H3O+ Quench

Caption: Mechanistic flow of the Cu-catalyzed conjugate addition ensuring regioselectivity at the C3 position.

Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound from 2-cyclohepten-1-one.

  • Reagents:

    • 2-Cyclohepten-1-one (10 mmol, 1.10 g)

    • Methylmagnesium bromide (3.0 M in Et2O, 12 mmol)

    • Copper(I) Iodide (CuI) (1.0 mmol, 10 mol%)

    • Anhydrous THF (50 mL)

    • Saturated NH4Cl solution

  • Step-by-Step Methodology:

    • Catalyst Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add CuI (190 mg) and anhydrous THF (20 mL). Cool to 0°C.[1]

    • Organometallic Formation: Dropwise add MeMgBr (4.0 mL) to the CuI suspension. Stir for 15 minutes until a dark solution forms (active cuprate species).

    • Substrate Addition: Cool the mixture to -78°C (dry ice/acetone bath). Add 2-cyclohepten-1-one dissolved in THF (10 mL) dropwise over 20 minutes to prevent exotherms that favor 1,2-addition.

    • Reaction Monitoring: Stir at -78°C for 1 hour. Monitor via TLC (20% EtOAc/Hexane). Disappearance of the enone spot (UV active) confirms conversion.

    • Quench: Pour the cold reaction mixture into saturated aqueous NH4Cl (50 mL) with vigorous stirring. The solution will turn blue (copper complexation).

    • Workup: Extract with Et2O (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO2, 5-10% EtOAc/Hexane) yields the product as a colorless oil.

Method B: Classical Ring Expansion (The Comparator)

Scientific Rationale

Historically, ring expansion of cyclohexanones using diazomethane (Buchner-Curtius-Schlotterbeck reaction) was a primary route to cycloheptanones. However, this method suffers from severe regioselectivity issues when applied to substituted cyclohexanones.

Regioselectivity Analysis

When expanding 2-methylcyclohexanone , the methylene group insertion can occur on either side of the carbonyl.

  • Path A: Migration of the less substituted carbon (C6)

    
    2-Methylcycloheptanone .
    
  • Path B: Migration of the more substituted carbon (C2)

    
    This compound .
    

Experimental data indicates that electronic factors typically favor Path A (migration of the less substituted group), making this route poor for selectively targeting the 3-isomer.

RingExpansion Start 2-Methylcyclohexanone Inter Betaine Intermediate Start->Inter Reagent Diazomethane (CH2N2) Reagent->Inter Prod1 2-Methylcycloheptanone (Major Product) Inter->Prod1 Migration of C6 (CH2) Prod2 This compound (Minor Product) Inter->Prod2 Migration of C2 (CH-Me)

Caption: Divergent pathways in ring expansion showing the lack of selectivity for the target 3-isomer.

Method C: Asymmetric Conjugate Addition (The Modern Chiral Route)

Scientific Rationale

For pharmaceutical applications requiring (R)- or (S)-3-methylcycloheptanone, simple organocuprates are insufficient. The use of Chiral Phosphoramidite Ligands (e.g., Feringa ligands) with Copper(II) triflate allows for high enantioselectivity (>95% ee).

Key Advantages
  • Atom Economy: Avoids chiral resolution steps.

  • Direct Access: Converts achiral 2-cycloheptenone directly to the chiral 3-substituted ketone.

Protocol Overview
  • Catalyst: Cu(OTf)2 + (S,R,R)-Phosphoramidite ligand.

  • Nucleophile: Dialkylzinc (ZnMe2) is preferred over Grignards for higher functional group tolerance and milder conditions.

  • Conditions: Toluene, -20°C, 12h.

Comparative Data Summary

FeatureMethod A: Cu-Conjugate AdditionMethod B: Ring ExpansionMethod C: Asymmetric Catalysis
Target Selectivity High (Exclusive 3-Me)Low (Mixture of 2-Me/3-Me)High (Exclusive 3-Me)
Stereocontrol RacemicRacemicEnantioselective (>90% ee)
Yield 85-95%40-60% (of mixture)75-85%
Reagent Safety Moderate (Grignard)High Risk (Diazomethane/Explosive)Moderate (Dialkylzinc)
Scalability ExcellentPoor (Safety limits)Good (High cost of ligand)
Primary Use General Lab/IndustrialHistorical/AcademicDrug Discovery

References

  • Asymmetric Conjugate Addition: Feringa, B. L., et al. "High Enantioselectivity in the Copper-Catalyzed Conjugate Addition of Dialkylzinc Reagents to Cyclic Enones." Journal of Organic Chemistry, 1998. Link

  • Organocuprate Methodology: Posner, G. H. "Conjugate Addition Reactions of Organocopper Reagents." Organic Reactions, 2011.[3] Link

  • Ring Expansion Regioselectivity: Mock, W. L., & Hartman, M. E. "Regioselectivity in the Ring Expansion of Cycloalkanones with Diazomethane." Journal of the American Chemical Society, 1970. Link

  • General Synthesis: "Synthesis of this compound via Conjugate Addition." Organic Syntheses, Coll.[4] Vol. 9, p. 120. Link

Sources

Definitive Guide: X-ray Crystallography of 3-Methylcycloheptanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Challenge

In the realm of drug development and stereochemical analysis, 3-methylcycloheptanone represents a critical structural motif. Unlike the rigid chair conformation of cyclohexane, the seven-membered cycloheptane ring is conformationally mobile, existing in a dynamic equilibrium of twist-chair (TC) and twist-boat (TB) forms.

For researchers, this flexibility presents a "blind spot." Solution-state NMR often yields time-averaged signals that obscure the true bioactive conformation. X-ray crystallography of crystalline derivatives remains the only absolute method to freeze a specific low-energy conformer and unambiguously determine the absolute configuration (


 or 

) of the methyl stereocenter.

This guide details the strategic derivatization, crystallization, and structural analysis of this compound, comparing its efficacy against NMR and computational alternatives.

Strategic Derivatization: The Key to Crystallinity

This compound is typically an oily liquid at room temperature, making direct X-ray analysis impossible without cryo-crystallography of the neat liquid (which is technically demanding and often yields poor data). The standard authoritative protocol involves derivatization to increase molecular weight, rigidity, and crystallization potential.

Why p-Bromophenylhydrazones?

We recommend synthesizing the (4-bromophenyl)hydrazone derivative.

  • Crystallinity: The aromatic ring and hydrazine linker introduce

    
    -
    
    
    
    stacking and hydrogen bonding capability, driving lattice formation.
  • Absolute Configuration: The Bromine atom (

    
    ) serves as a heavy atom. This allows for the determination of absolute stereochemistry via anomalous dispersion (Bjerrum-Møller method)  if the crystal is chiral, or simply provides a distinct electron density marker.
    
  • Conformational Locking: The

    
     double bond minimizes ring flipping, trapping the cycloheptane ring in its most stable solid-state conformation.
    
Experimental Protocol: Synthesis & Crystallization

Note: All steps should be performed in a fume hood with standard PPE.

Step 1: Derivatization

  • Dissolve this compound (1.0 eq) in ethanol (5 mL/mmol).

  • Add (4-bromophenyl)hydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

  • Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the ketone.

  • Cool to room temperature. The crude hydrazone often precipitates. Filter and wash with cold ethanol.

Step 2: Crystal Growth (Vapor Diffusion Method) Direct evaporation often yields needles unsuitable for diffraction. We use a binary solvent system.

  • Dissolve the crude solid in a minimum amount of Chloroform (good solubility).

  • Place this solution in a small inner vial.

  • Place the inner vial into a larger jar containing Pentane (anti-solvent).

  • Cap the large jar tightly. Over 24-48 hours, pentane vapor diffuses into the chloroform, slowly lowering solubility and growing high-quality prisms.

Comparative Analysis: X-ray vs. Alternatives

The following table compares the utility of X-ray crystallography against NMR and DFT (Density Functional Theory) for analyzing this compound derivatives.

FeatureX-ray Crystallography Solution NMR (

/NOE)
Computational (DFT)
Primary Output 3D Atomic Coordinates (static)Chemical Shifts & Couplings (dynamic)Energy Landscapes
Conformation Single, frozen low-energy stateTime-averaged ensemblePredicted minima
Stereochemistry Absolute (

) via Anomalous Scattering
Relative (requires reference)N/A (Input dependent)
Ring Puckering Precise Torsion Angles (

)
Inferred from Karplus eq (

)
Calculated
Sample State Solid (Single Crystal)Solution (

,

)
Vacuum/Solvent Model
Limitation Crystal packing forces may distort conformationFast exchange obscures distinct conformersAccuracy depends on basis set
Technical Insight: The "Averaging" Problem

In solution (NMR), the 7-membered ring flips rapidly. The observed coupling constant


 is a population-weighted average:


Where

is the population and

are the Twist-Chair/Twist-Boat forms. This makes it nearly impossible to solve the exact geometry of the bioactive conformer solely by NMR. X-ray crystallography isolates the single most stable conformer (usually the Twist-Chair for this compound), providing a definitive structural anchor.

Structural Workflow Visualization

The following diagram outlines the logical flow from crude oil to refined structure, highlighting the decision points for absolute configuration.

G Start This compound (Oily Liquid, Chiral) Deriv Derivatization (p-Bromophenylhydrazine) Start->Deriv + Heavy Atom Cryst Crystallization (Vapor Diffusion: CHCl3/Pentane) Deriv->Cryst Slow Growth Diffraction X-ray Diffraction (Mo-Kα Source) Cryst->Diffraction Select Prism Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve hkl Data Refine Refinement (Least Squares) Solve->Refine AbsConfig Absolute Config Check (Flack Parameter) Refine->AbsConfig Final Final Model (Twist-Chair Conformation) AbsConfig->Final x ≈ 0 (Correct) x ≈ 1 (Invert)

Figure 1: Workflow for determining the absolute configuration of this compound derivatives. The Flack parameter is the critical metric for validating chirality.

Conformational Landscape: 7-Membered Rings

To understand what the X-ray structure represents, one must visualize the energy landscape. The crystal structure typically corresponds to the global minimum, but packing forces can sometimes trap a local minimum.

Conformation cluster_0 X-ray Observation Zone cluster_1 NMR Exchange Zone TC Twist-Chair (TC) Global Minimum C Chair (C) Transition State TC->C + kcal/mol TB Twist-Boat (TB) Local Minimum TC->TB Fast Exchange C->TB Pseudorotation B Boat (B) High Energy TB->B Ring Inversion

Figure 2: Conformational energy landscape. X-ray crystallography typically captures the Twist-Chair (TC) form, whereas NMR observes an average of TC and TB.

Data Interpretation: Key Parameters

When analyzing the crystallographic data for this compound derivatives, focus on these metrics:

  • Flack Parameter (

    
    ): 
    
    • 
       (with small standard deviation, e.g., 0.04): The absolute configuration model is correct.
      
    • 
      : The structure is the inverted enantiomer.
      
    • Note: This requires a heavy atom like Bromine or Chlorine.[1]

  • Torsion Angles (

    
    ): 
    
    • Compare the C2-C3-C4-C5 torsion angle. In a perfect Twist-Chair, specific values are expected. Deviations indicate ring strain or packing effects.

  • Disorder: The flexible C5/C6 carbons in the 7-membered ring often show high thermal ellipsoids (disorder). This is a physical reality of the molecule's flexibility, not necessarily bad data.

References

  • Stereochemistry of Cycloheptane Derivatives : Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.

  • Absolute Configuration Determination : Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Conformational Analysis of 7-Membered Rings : Bocian, D. F., & Strauss, H. L. (1977). Vibrational spectra, conformation, and potential function of cycloheptanone. The Journal of Chemical Physics, 67(3), 1071-1081.

  • X-ray vs NMR Comparison : Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational comparison of static vs dynamic methods).

  • Synthesis of Chiral Cycloheptanones : Hashimoto, T., et al. (2009).[2] Diastereoselective Insertion of α-Alkyldiazoacetates. J. Am. Chem. Soc., 131, 6614.[2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylcycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Methylcycloheptanone, a common building block in organic synthesis. As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring your research is both groundbreaking and safe. This document is structured to offer procedural, step-by-step guidance, grounded in scientific principles and field-proven insights.

Understanding the Risks: A Proactive Approach to Safety

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Proactive risk mitigation begins with a thorough understanding of these hazards. The flammability necessitates careful control of ignition sources, while its irritant properties demand a robust barrier between the chemical and the researcher.

Key Hazards at a Glance:
HazardClassificationPrimary Routes of ExposurePotential Health Effects
Flammability Flammable Liquid - Category 3Inhalation, SkinVapors may form explosive mixtures with air.[2][3]
Skin Corrosion/Irritation Category 2SkinCauses skin irritation.[1]
Serious Eye Damage/Irritation Category 2EyesCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)InhalationMay cause respiratory irritation.[1]

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive Personal Protective Equipment (PPE) strategy is not merely a checklist but a system designed to provide layers of protection. The causality behind each PPE choice is critical for ensuring its effective use.

Eye and Face Protection: The First Line of Defense

Directive: Always wear appropriate protective eyeglasses or chemical safety goggles.[1][4]

Expert Insight: The potential for splashes and aerosols when handling any liquid chemical is a significant risk. Standard laboratory safety glasses provide a baseline of protection. However, for procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, chemical safety goggles that form a seal around the eyes are recommended. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face. This multi-layered approach is a self-validating system; if one layer is compromised, another remains to prevent injury.

Hand Protection: Ensuring Chemical Resistance

Directive: Wear appropriate protective gloves to prevent skin exposure.[1][4]

Expert Insight: The selection of glove material is critical and should be based on chemical compatibility. For ketones like this compound, nitrile gloves are a suitable choice for intermittent contact.[5] However, it is crucial to recognize that all glove materials have a finite breakthrough time. For prolonged handling or immersion, it is advisable to consult a glove manufacturer's chemical resistance guide. A field-proven best practice is to double-glove, which provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin. Regularly inspect gloves for any signs of degradation or puncture before and during use.[6]

Body Protection: Shielding Against Spills and Splashes

Directive: Wear appropriate protective clothing to minimize contact with skin.[4] A lab coat is mandatory.[7]

Expert Insight: A flame-resistant lab coat is the standard for handling flammable liquids. This provides a critical barrier against accidental spills. Ensure the lab coat is fully buttoned to offer maximum protection. For tasks with a higher risk of significant spillage, a chemically resistant apron worn over the lab coat provides an additional layer of security. Do not wear shorts or open-toed shoes in the laboratory.[7]

Respiratory Protection: When Engineering Controls are Not Enough

Directive: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A recommended filter type is an organic gases and vapors filter (Type A).[1][8]

Expert Insight: The primary method for controlling exposure to chemical vapors is through engineering controls, such as a chemical fume hood.[6] All operations involving the transfer or heating of this compound should be conducted within a properly functioning fume hood.[9] Respiratory protection should be considered a secondary line of defense, to be used when engineering controls are not feasible or during emergency situations. A proper fit test is essential to ensure the respirator provides the intended level of protection.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials & Ground Equipment prep_hood->prep_materials handle_transfer Transfer this compound (Use non-sparking tools) prep_materials->handle_transfer Begin Work handle_reaction Perform Reaction handle_transfer->handle_reaction storage_seal Tightly Seal Container handle_reaction->storage_seal Post-Reaction storage_location Store in a Cool, Dry, Well-Ventilated Area storage_seal->storage_location cleanup_decontaminate Decontaminate Work Area storage_location->cleanup_decontaminate End of Procedure cleanup_dispose Dispose of Waste in Approved Container cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of/Clean PPE cleanup_dispose->cleanup_ppe

Caption: A workflow for the safe handling and storage of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don the required PPE: chemical safety goggles, flame-resistant lab coat, and nitrile gloves.[1][4][5]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment, including non-sparking tools, and ensure proper grounding of containers and receiving equipment to prevent static discharge.[1][10]

  • Handling:

    • Perform all transfers and manipulations of this compound within the chemical fume hood.[6]

    • Keep the container tightly closed when not in use.[1][10]

    • Avoid breathing vapors.[1][10]

    • Wash hands thoroughly after handling.[10]

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][10]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][10]

    • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[1]

Spill and Disposal Logic

spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Appropriate PPE for Cleanup spill->ppe absorb Absorb Spill with Inert Material (e.g., vermiculite, sand) ppe->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect dispose Place in a Suitable, Closed Container for Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate waste_disposal Dispose of as Hazardous Waste (Follow institutional guidelines) decontaminate->waste_disposal

Caption: A decision-making flow for spill response and disposal of this compound.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, closed container.[10]

    • The container must be properly labeled as hazardous waste.

  • Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[1][10]

    • Never dispose of this compound down the drain.

    • Adhere strictly to your institution's and local regulations for hazardous waste disposal.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3,5-Trimethylcyclohexanone, 97%. Retrieved from [Link]

  • Storemasta. (2023). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student Safety Sheets. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

Sources

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